Product packaging for 1-Acetylcyclohexene(Cat. No.:CAS No. 932-66-1)

1-Acetylcyclohexene

Cat. No.: B1328911
CAS No.: 932-66-1
M. Wt: 124.18 g/mol
InChI Key: LTYLUDGDHUEBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Acetylcyclohexene is a natural product found in Panax ginseng with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1328911 1-Acetylcyclohexene CAS No. 932-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclohexen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYLUDGDHUEBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862478
Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Acetylcyclohexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19312
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

932-66-1, 88449-93-8
Record name 1-Acetylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(cyclohexen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylcyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Cyclohex-1-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-1-enylmethylketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7539U6WQBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylcyclohexene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylcyclohexene, a versatile α,β-unsaturated ketone, serves as a valuable building block in organic synthesis. Its unique structural features, including a conjugated enone system within a cyclohexene (B86901) ring, impart a distinct reactivity profile that is leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound, with the CAS Number 932-66-1, is systematically named 1-(cyclohexen-1-yl)ethanone according to IUPAC nomenclature.[1] Its structure consists of a cyclohexene ring substituted with an acetyl group at the C1 position.

Key Identifiers:

  • IUPAC Name: 1-(cyclohexen-1-yl)ethanone[1]

  • CAS Number: 932-66-1[1][2][3][4][5]

  • Molecular Formula: C₈H₁₂O[2][3]

  • SMILES: CC(=O)C1=CCCCC1[1][2]

  • InChI: InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3[1][2][3][6]

  • InChIKey: LTYLUDGDHUEBGX-UHFFFAOYSA-N[1][2][6]

The chemical structure of this compound is depicted in the following diagram:

G start Start: Combine Reactants (1-Ethynylcyclohexanol, Benzene, P₂O₅) reflux Reflux for 2.5 hours start->reflux cool Cool to Room Temperature reflux->cool decant Decant Benzene Solution cool->decant wash Wash with 5% NaHCO₃ Solution decant->wash dry Dry with Anhydrous Na₂SO₄ wash->dry distill_benzene Distill off Benzene dry->distill_benzene fractionate Fractional Distillation (85-88 °C / 22 mmHg) distill_benzene->fractionate end End: Pure this compound fractionate->end caption Synthesis Workflow of this compound

References

A Comprehensive Technical Guide to 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1-acetylcyclohexene, a versatile ketone in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role in various chemical reactions.

Chemical Identity and Nomenclature

The standardized nomenclature for this compound is crucial for unambiguous scientific communication. Its formal IUPAC name is 1-(cyclohex-1-en-1-yl)ethanone .[1][2] It is also widely known by several synonyms.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
Common Name This compound[1][2][3]
1-Acetyl-1-cyclohexene[1][2][3]
Systematic Names 1-(1-Cyclohexen-1-yl)ethanone
Ethanone, 1-(1-cyclohexen-1-yl)-[2][4][5]
Ketone, 1-cyclohexen-1-yl methyl[1][2][3]
Methyl 1-cyclohexenyl ketone[1][2][3]
1-Cyclohexen-1-yl methyl ketone[1][3]
cyclohex-1-enylmethylketone[1][3]
CAS Registry Number 932-66-1[2]
Molecular Formula C₈H₁₂O[2]
InChI Key LTYLUDGDHUEBGX-UHFFFAOYSA-N[6]
SMILES CC(=O)C1=CCCCC1[6]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in reactions, and purification.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 124.18 g/mol [2]
Appearance Clear slightly yellow liquid
Boiling Point 201-202 °C (at atmospheric pressure)[4]
85-88 °C at 22 mmHg[7]
65-67 °C at 5 Torr[8]
Melting Point 73 °C[4][8]
Density 0.966 g/mL at 25 °C[4]
0.9703 g/cm³ at 20 °C[8]
Refractive Index (n²⁰/D) 1.49[4]
Flash Point 150 °F (65.6 °C)[4]

Experimental Protocols: Synthesis of this compound

Several methods have been established for the synthesis of this compound.[7] A common and reliable laboratory-scale preparation involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol, a reaction known as the Rupe rearrangement.[5][9]

Synthesis via Rupe Rearrangement of 1-Ethynylcyclohexanol

This procedure is adapted from established methods and provides a good yield of the target compound.[7][9]

Materials:

  • 1-Ethynylcyclohexanol (40 g, 0.32 mol)

  • Dry benzene (B151609) (250 mL)

  • Phosphorus pentoxide (10 g)

  • 5% Sodium bicarbonate solution (100 mL)

  • Anhydrous sodium sulfate (B86663) (15 g)

Equipment:

  • 500-mL round-bottom flask

  • Reflux condenser

  • Heating mantle or steam cone

  • Separatory funnel

  • Distillation apparatus with a 15-cm helix-packed column

Procedure:

  • In a 500-mL round-bottom flask, combine 40 g of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip.

  • Attach a reflux condenser and gently reflux the mixture using a steam cone for 2.5 hours.[7]

  • After the reflux period, cool the flask's contents to room temperature.

  • Decant the benzene solution from the phosphorus pentoxide residue.

  • Wash the benzene solution once with 100 mL of a 5% sodium bicarbonate solution in a separatory funnel.[7]

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.[7]

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionate the residue under reduced pressure using a 15-cm helix-packed column.

  • Collect the fraction boiling at 85–88°C at 22 mmHg. The expected yield is between 22.5–28 g (56–70%).[7]

Reaction Mechanisms and Workflows

This compound is a valuable intermediate in various organic transformations, including cycloaddition reactions.

The Rupe Rearrangement

The synthesis described above proceeds through the Rupe rearrangement. This acid-catalyzed reaction transforms a tertiary α-ethynyl alcohol into an α,β-unsaturated ketone. The general pathway is illustrated below.

Rupe_Rearrangement start 1-Ethynylcyclohexanol intermediate1 Propargyl Cation (intermediate) start->intermediate1 Protonation & Dehydration intermediate2 Allenyl Ketone (intermediate) intermediate1->intermediate2 Rearrangement product This compound intermediate2->product Tautomerization catalyst H⁺ (Acid Catalyst)

Caption: The Rupe rearrangement pathway for synthesizing this compound.

Diels-Alder Reaction Workflow

As an α,β-unsaturated ketone, this compound can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a route to synthesize bicyclic structures.

Diels_Alder_Workflow dienophile This compound (Dienophile) reactants Reactants Mixture dienophile->reactants diene Conjugated Diene (e.g., Butadiene) diene->reactants reaction [4+2] Cycloaddition (Heat or Lewis Acid) reactants->reaction product Bicyclic Adduct reaction->product

Caption: Generalized workflow for a Diels-Alder reaction using this compound.

References

Physical properties of 1-Acetylcyclohexene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Acetylcyclohexene, a valuable intermediate in organic synthesis. The data presented herein is curated for professionals in research and development who require precise and reliable information for experimental design and process scale-up. This document includes a summary of its boiling point and density, detailed experimental protocols for the determination of these properties, and a visual representation of the experimental workflow.

Core Physical Properties

This compound is a cyclic ketone with the chemical formula C₈H₁₂O.[1] It is a clear, slightly yellow liquid at room temperature.[2][3] Accurate knowledge of its physical constants is crucial for its application in chemical synthesis and for ensuring safe handling and storage.

Data Presentation

The following table summarizes the key physical properties of this compound.

Physical PropertyValueConditions
Boiling Point 201-202 °C@ 760 mmHg (Atmospheric Pressure)[2][3][4][5]
65-67 °C@ 5 Torr[6]
Density 0.966 g/mL@ 25 °C[2][3][4][5]
0.9703 g/cm³@ 20 °C[6]
Molecular Weight 124.18 g/mol [1][4][6]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and provides an accurate determination of the boiling point.[3][4][7]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block heater)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a suitable clamp, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or place it in an aluminum block heater.

  • Observation: Heat the apparatus slowly and observe the capillary tube. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4]

  • Confirmation: To confirm the boiling point, remove the heat source and note the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. This temperature should be the same as the one observed in the previous step.

  • Record Data: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines a straightforward method for determining the density of a liquid using common laboratory glassware.[8]

Apparatus:

  • Pycnometer (for higher accuracy) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • Mass of Empty Container: Accurately weigh a clean, dry pycnometer or graduated cylinder on an analytical balance and record its mass (m₁).

  • Volume Measurement: Fill the pycnometer or graduated cylinder with a known volume of this compound (V). If using a graduated cylinder, read the volume from the bottom of the meniscus.

  • Mass of Container and Liquid: Weigh the container filled with the liquid and record the total mass (m₂).

  • Temperature Measurement: Measure and record the temperature of the liquid.

  • Calculation: Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the total mass (m = m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = m / V

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the physical properties of a liquid sample like this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination bp_prep Sample Preparation: Fill test tube with sample bp_setup Apparatus Setup: Insert capillary tube and attach to thermometer bp_prep->bp_setup bp_heat Heating: Gently heat the apparatus bp_setup->bp_heat bp_observe Observation: Watch for a continuous stream of bubbles bp_heat->bp_observe bp_record Record Temperature: Note the boiling point bp_observe->bp_record end End: Report Physical Properties bp_record->end d_mass_empty Weigh Empty Container (m1) d_fill Fill with Known Volume (V) d_mass_empty->d_fill d_mass_full Weigh Filled Container (m2) d_fill->d_mass_full d_calc Calculate Density: ρ = (m2 - m1) / V d_mass_full->d_calc d_calc->end start Start: Obtain Liquid Sample (this compound) cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1

Workflow for determining boiling point and density.

References

Spectroscopic Profile of 1-Acetylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetylcyclohexene (CAS No: 932-66-1). The information herein is compiled for use by researchers, scientists, and professionals in the fields of chemical analysis and drug development. This document presents key spectroscopic data in a structured format, outlines general experimental protocols for the cited techniques, and includes a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]
Chemical Shift (δ) ppmMultiplicityAssignment
6.918Triplet (t)=C-H
2.278Multiplet (m)Allylic CH₂
2.26Multiplet (m)Allylic CH₂
2.22Multiplet (m)CH₃
1.66 to 1.58Multiplet (m)CH₂
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)[2][3]
Chemical Shift (δ) ppmAssignment
~200-210C=O (Ketone)
~140-145=C-C=O
~135-140=C-H
~20-30CH₂ (Cyclohexene ring)
~20-30CH₃ (Acetyl group)

Note: Specific peak assignments for all carbons were not explicitly available in the searched literature. The assignments are based on typical chemical shift ranges for the respective functional groups.

Table 3: Mass Spectrometry Data (Electron Ionization)[1][4]
m/zRelative Intensity (%)Putative Fragment
12459.2[M]⁺ (Molecular Ion)
10974.5[M - CH₃]⁺
81100.0[M - COCH₃]⁺
7932.7
5319.1
4360.8[CH₃CO]⁺
Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)[3][5]
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H Stretch
~2950-2850Medium to StrongC-H Stretch (Alkyl)
~1670-1680StrongC=O Stretch (α,β-unsaturated ketone)
~1640-1650MediumC=C Stretch

Note: The IR spectrum is typically recorded from a neat liquid film. The provided values are characteristic absorptions for the functional groups present in this compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data were not available in the public domain. However, the following sections describe generalized, standard procedures for obtaining such spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to prevent solvent signals from obscuring the analyte's proton spectrum.[1][2] For ¹H NMR, a concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is common.[3][4][5] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[3][5] The solution is transferred to a clean NMR tube, ensuring no solid particles are present, as they can degrade the spectral quality.[4] The spectrum is then acquired on an NMR spectrometer (e.g., 400 MHz).[6] The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to improve its homogeneity.[3] Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to yield the NMR spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).[1]

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[7] These plates are transparent to infrared radiation. The plates are then placed in the sample holder of an FT-IR spectrometer.[7] An infrared beam is passed through the sample, and the detector measures the frequencies at which the radiation is absorbed.[8] A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum to eliminate interferences from the apparatus and atmospheric gases.[9] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.[10]

Mass Spectrometry (MS)

For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[11][12] The sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer. In the ion source, typically using electron ionization (EI), the molecules are bombarded with high-energy electrons (e.g., 70 eV), causing them to ionize and fragment.[13] The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14] A detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 (5-25 mg in ~0.6 mL) Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (1-2 drops between NaCl plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS injection) Sample->Prep_MS NMR NMR Spectrometer (e.g., 400 MHz) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Analysis_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR->Analysis_NMR Analysis_IR Identify Characteristic Functional Group Absorptions IR->Analysis_IR Analysis_MS Analyze Molecular Ion Peak and Fragmentation Pattern MS->Analysis_MS Structure Confirm Structure of This compound Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: A flowchart illustrating the general steps for spectroscopic analysis.

References

An In-depth Technical Guide to 1-Acetylcyclohexene (CAS 932-66-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylcyclohexene (CAS 932-66-1), a versatile ketone intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and safety information, presented in a format tailored for the scientific community.

Core Data Summary

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 932-66-1[1]
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
Appearance Clear to slightly yellow liquid[1]
Density 0.966 g/mL at 25 °C[3]
Boiling Point 201-202 °C[3]
Melting Point 73 °C[3]
Flash Point 65.56 °C (150 °F)[3]
Refractive Index (n²⁰/D) 1.490[3]
LogP 1.648 (estimated)[3]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.918 (t, 1H), 2.278 (m, 2H), 2.26 (m, 2H), 2.22 (s, 3H), 1.66-1.58 (m, 4H)[4]
Mass Spectrometry (EI) m/z (%): 124 (M+, 59), 109 (75), 81 (100), 79 (33), 53 (19), 43 (61)[1][4]
Infrared (IR) Spectroscopy (liquid film) Characteristic absorptions expected for C=O (ketone) and C=C (alkene) stretches.[5][6]
Table 3: Safety Information
HazardDescription
GHS Classification Warning: Combustible liquid. Causes skin and serious eye irritation.
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment Eyeshields, gloves, and a suitable respirator are recommended.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most prominently documented method is the rearrangement of 1-ethynylcyclohexanol.

Primary Synthesis Route: Rearrangement of 1-Ethynylcyclohexanol

This method provides a reliable pathway to this compound.

Materials:

  • 1-Ethynylcyclohexanol

  • Dry benzene (B151609)

  • Phosphorus pentoxide

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, 10 g of phosphorus pentoxide, and a boiling chip.[7]

  • Attach a reflux condenser and gently reflux the mixture on a steam cone for 2.5 hours.[7]

  • After reflux, cool the flask's contents.[7]

  • Decant the benzene solution from the phosphorus pentoxide.[7]

  • Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution.[7]

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.[7]

  • Remove the benzene by distillation at atmospheric pressure.[7]

  • Carefully fractionate the residue under reduced pressure. The product, this compound, is collected at 85–88°C/22 mm Hg.[7]

Yield: 56–70%[7]

Alternative Synthesis Routes

Other notable methods for the synthesis of this compound include:

  • Friedel-Crafts Acylation: This involves the acylation of cyclohexene (B86901) using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[7][8] This reaction should be performed under anhydrous conditions to prevent catalyst deactivation.

  • Diels-Alder Reaction: This cycloaddition reaction can be employed to construct the cyclohexene ring system. A suitable diene and a dienophile containing an acetyl group can be reacted under thermal conditions to yield the desired product.[9][10]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product 1-Ethynylcyclohexanol 1-Ethynylcyclohexanol Reflux (2.5h) Reflux (2.5h) 1-Ethynylcyclohexanol->Reflux (2.5h) Phosphorus Pentoxide Phosphorus Pentoxide Phosphorus Pentoxide->Reflux (2.5h) Benzene (solvent) Benzene (solvent) Benzene (solvent)->Reflux (2.5h) Cooling Cooling Reflux (2.5h)->Cooling Decantation Decantation Cooling->Decantation Washing (NaHCO3) Washing (NaHCO3) Decantation->Washing (NaHCO3) Drying (Na2SO4) Drying (Na2SO4) Washing (NaHCO3)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis of this compound from 1-Ethynylcyclohexanol.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Reagent Addition->Reaction Monitoring (TLC/GC) Reaction Complete? Reaction Complete? Reaction Monitoring (TLC/GC)->Reaction Complete? Reaction Complete?->Reaction Monitoring (TLC/GC) No Work-up Work-up Reaction Complete?->Work-up Yes Purification (e.g., Distillation) Purification (e.g., Distillation) Work-up->Purification (e.g., Distillation) Product Characterization Product Characterization Purification (e.g., Distillation)->Product Characterization End End Product Characterization->End

Caption: General experimental workflow for organic synthesis.

References

Molecular weight and formula of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-acetylcyclohexene, including its molecular weight and formula. It offers a detailed experimental protocol for its synthesis and presents key analytical data in a structured format for ease of reference.

Core Data Presentation

All quantitative data regarding this compound is summarized in the table below, providing a clear and concise reference for researchers.

PropertyValueSource(s)
Chemical Formula C₈H₁₂O[1][2][3][4][5]
Molecular Weight 124.18 g/mol [1][2][3][4][5]
CAS Number 932-66-1[1][2][5]
Appearance Clear yellow liquid[3][6]
Boiling Point 201-202 °C (lit.)[6][7]
Density 0.966 g/mL at 25 °C (lit.)[6][7]
Refractive Index (n20/D) 1.49 (lit.)[7]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the rearrangement of 1-ethynylcyclohexanol.[1] The following protocol details the experimental procedure for this synthesis.

Experimental Protocol: Synthesis from 1-Ethynylcyclohexanol

Materials:

  • 1-Ethynylcyclohexanol (40 g, 0.32 mole)

  • Dry benzene (B151609) (250 ml)

  • Phosphorus pentoxide (10 g)

  • 5% Sodium bicarbonate solution (100 ml)

  • Anhydrous sodium sulfate (B86663) (15 g)

  • Boiling chip

Equipment:

  • 500-ml round-bottomed flask

  • Reflux condenser

  • Steam cone

  • Separatory funnel

  • Distillation apparatus with a 15-cm helix-packed column

Procedure:

  • In a 500-ml round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 ml of dry benzene, 10 g of phosphorus pentoxide, and a boiling chip.[1]

  • Attach a reflux condenser to the flask and gently reflux the mixture on a steam cone for 2.5 hours.[1]

  • After the reflux period, cool the contents of the flask.

  • Decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution once with 100 ml of 5% sodium bicarbonate solution in a separatory funnel.[1]

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.[1]

  • Remove the benzene by distillation at atmospheric pressure.[1]

  • Carefully fractionate the resulting residue under reduced pressure using a 15-cm helix-packed column.[1]

  • Collect the product boiling at 85–88°C/22 mm Hg. The expected yield is 22.5–28 g (56–70%).[1]

Analytical Data

The following tables summarize the key spectral data for the characterization of this compound.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
6.918m=CH-
2.278m-CH₂-
2.26m-CH₂-
2.22m-CH₂-
1.66 - 1.58m-CH₂-CH₂-

Solvent: CDCl₃, Frequency: 400 MHz[2]

Mass Spectrometry Data
m/zRelative Intensity
124 (M⁺)58.80
10954.72
8199.99
8248.94
6746.83

Technique: Electron Ionization (EI)[3]

IR Spectral Data

While a full spectrum is not provided, characteristic peaks for the functional groups present in this compound are expected around:

  • C=O stretch (ketone): ~1670 cm⁻¹

  • C=C stretch (alkene): ~1640 cm⁻¹

  • sp² C-H stretch: ~3020 cm⁻¹

  • sp³ C-H stretch: below 3000 cm⁻¹

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism for the preparation of this compound.

G Experimental Workflow: Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: 1-Ethynylcyclohexanol, Benzene, P₂O₅ reflux Reflux for 2.5 hours start->reflux cool Cool Reaction Mixture reflux->cool decant Decant Benzene Solution cool->decant wash Wash with NaHCO₃ Solution decant->wash dry Dry with Na₂SO₄ wash->dry distill_benzene Distill off Benzene dry->distill_benzene frac_distill Fractional Distillation (Reduced Pressure) distill_benzene->frac_distill product This compound frac_distill->product reaction_mechanism Proposed Reaction Mechanism reactant 1-Ethynylcyclohexanol intermediate Propargyl-Allenyl Intermediate reactant->intermediate Meyer-Schuster Rearrangement (Acid-catalyzed) product This compound intermediate->product Tautomerization

References

Stability and Storage of 1-Acetylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Acetylcyclohexene (CAS No. 932-66-1), a versatile intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications. Due to the limited availability of specific, long-term stability studies on this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS), general chemical principles of α,β-unsaturated ketones, and standardized stability testing protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for safe handling and for designing appropriate storage and stability studies.

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [1]
Appearance Clear, slightly yellow liquid[2]
Boiling Point 201-202 °C (at 1 atm)[3]
Density 0.966 g/mL at 25 °C[3]
Flash Point 65 - 66 °C (149 - 150.8 °F) - closed cup[2][4]
Refractive Index n20/D 1.49[4]

Stability Profile

This compound is generally considered stable under normal laboratory temperatures and pressures.[2] However, its chemical structure, containing both a ketone and a carbon-carbon double bond in conjugation, makes it susceptible to degradation under certain conditions.

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can accelerate degradation processes. While specific data on thermal decomposition is limited, it is advisable to store the compound at reduced temperatures to minimize any potential degradation over time.

  • Light: As an α,β-unsaturated ketone, this compound may be sensitive to light. Photochemical reactions can potentially lead to polymerization or other forms of degradation.

  • Air/Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at the allylic positions of the cyclohexene (B86901) ring or through reactions involving the enone system.

  • Incompatible Materials: Strong oxidizing agents and strong bases are incompatible with this compound and can cause vigorous reactions or degradation.[2]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

ParameterRecommendationRationale
Temperature Store in a cool place.[2] Refrigeration (2-8 °C) is recommended for long-term storage.[3]To minimize the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation.
Container Store in a tightly closed container,[2] preferably an amber glass bottle.To prevent exposure to air, moisture, and light.
Location Store in a dry, well-ventilated place away from sources of ignition.[2]To prevent moisture absorption and ensure safety due to its combustible nature.
Purity 97% assay is commonly available.Impurities can sometimes catalyze degradation.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the literature, plausible degradation pathways can be inferred from the reactivity of its functional groups. The diagram below illustrates a logical relationship for considering potential degradation.

G Potential Degradation Influences on this compound A This compound (Stable under optimal conditions) B Light Exposure (UV/Visible) A->B C Elevated Temperature A->C D Oxygen / Air A->D E Strong Oxidizing Agents Strong Bases A->E F Photochemical Reactions (e.g., Polymerization, Isomerization) B->F G Thermal Degradation C->G H Oxidative Degradation (e.g., Epoxidation, Ring Opening) D->H I Chemical Decomposition E->I

Caption: Logical flow of potential degradation factors for this compound.

Experimental Protocols for Stability Assessment

For critical applications in research and drug development, it is imperative to conduct in-house stability studies. The following are proposed experimental protocols based on general guidelines for chemical stability testing.

Protocol 1: Accelerated Thermal Stability Study

Objective: To assess the stability of this compound under elevated temperature conditions to predict its long-term stability.

Methodology:

  • Place accurately weighed samples of this compound in sealed, amber glass vials.

  • Store the vials in controlled temperature chambers at 40°C and 50°C.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each temperature condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the purity of the sample using a validated stability-indicating analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).

  • Monitor for the appearance of any degradation products by GC-MS.

  • Record any changes in physical appearance (e.g., color).

Protocol 2: Photostability Study

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Methodology:

  • Place samples of this compound in photostable, transparent containers (e.g., quartz vials).

  • Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines for photostability testing.

  • Simultaneously, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

  • After a specified duration of exposure, analyze both the exposed and control samples for purity and degradation products using GC-FID/GC-MS or HPLC.

The following diagram outlines a general workflow for conducting a stability study.

G General Workflow for Stability Testing A Obtain High-Purity This compound Sample B Develop & Validate Stability-Indicating Method (e.g., GC-FID, HPLC) A->B C Initial Analysis (Time 0) - Purity - Appearance - Degradation Products B->C D Place Samples in Stability Chambers C->D E Accelerated Conditions (e.g., 40°C/75% RH) D->E F Long-Term Conditions (e.g., 25°C/60% RH or 2-8°C) D->F G Photostability Conditions D->G H Analyze Samples at Pre-defined Time Points E->H F->H G->H I Data Analysis - Purity vs. Time - Identify Degradants H->I J Determine Shelf-Life and Optimal Storage I->J

Caption: A generalized experimental workflow for assessing the stability of a chemical compound.

Conclusion

While this compound is a relatively stable organic compound, its purity and integrity are best preserved by adhering to strict storage protocols. For applications where purity is paramount, such as in drug development and synthesis of active pharmaceutical ingredients, it is highly recommended to perform in-house stability studies to establish a reliable shelf-life under specific laboratory conditions. Storing this compound in a cool, dark, and inert environment will minimize the risk of degradation and ensure its suitability for its intended use.

References

A Technical Guide to 1-Acetylcyclohexene: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylcyclohexene (CAS No. 932-66-1), a versatile building block in organic synthesis. This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its synthesis and use in further chemical transformations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 96% to over 99%, with the most common being 97%. The compound is generally supplied as a clear, slightly yellow liquid.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichA1440597%5g, 25g[1]
Thermo Scientific Chemicals10250025097%5g, 25g[2][3]
Biosynth CarbosynthFA01013-5G[1]
Frontier Specialty ChemicalsJK30828997%5g[1]
CP Lab Safety-97%100g[4]
LEAP CHEM Co., Ltd.-98% - 99%Inquire for bulk[5][6]
3B Pharmachem (Wuhan) International Co.,Ltd.--Inquire for bulk[1]
Shanghai Hanhong Scientific Co.,Ltd.--Inquire for bulk[1]
Jinan Jiachang Pharmaceutical Technology Co., Ltd.-99%+ HPLCInquire for bulk[1]
Henan Fengda Chemical Co., Ltd.-99%Inquire for bulk[1]
Shaanxi Dideu New Materials Co. Ltd.-98.0%Inquire for bulk[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H12O[1][2][3][7]
Molecular Weight 124.18 g/mol [1][2][7][8]
Appearance Clear slightly yellow liquid[1]
Boiling Point 201-202 °C (lit.)[1][8]
Melting Point 73 °C[1][2]
Density 0.966 g/mL at 25 °C (lit.)[1][8]
Refractive Index n20/D 1.49 (lit.)[1][8]
Flash Point 66 °C (150.8 °F) - closed cup[8][9]
Storage Temperature 2-8°C[1]

Experimental Protocols

Synthesis of this compound from 1-Ethynylcyclohexanol

A common and well-documented method for the preparation of this compound involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol. The following protocol is adapted from Organic Syntheses.

Experimental Procedure:

  • In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene (B151609), and 10 g of phosphorus pentoxide.

  • Add a boiling chip and attach a reflux condenser to the flask.

  • Gently reflux the benzene solution on a steam cone for 2.5 hours.

  • After the reaction period, cool the flask and decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution once with 100 mL of a 5% sodium bicarbonate solution.

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionate the residue at reduced pressure through a 15-cm helix-packed column.

  • Collect the product boiling at 85–88°C/22 mm Hg. The expected yield is between 22.5–28 g (56–70%).

Synthesis_of_1_Acetylcyclohexene Reagents P2O5, Benzene Reflux, 2.5h ReactionMixture Acid-Catalyzed Rearrangement Workup Quench (NaHCO3) Dry (Na2SO4) ReactionMixture->Workup Purification Distillation (Reduced Pressure) Workup->Purification This compound This compound Purification->this compound

Synthesis of this compound Workflow.
Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones

This compound serves as a crucial starting material in multi-step syntheses. A notable example is the chemoenzymatic synthesis of enantiomeric, bicyclic δ-halo-γ-lactones, which possess biological activity. The initial steps of this synthesis, as described in a study by Mazur et al., are outlined below.

Experimental Procedure (Initial Steps):

  • Reduction of this compound: this compound is reduced to the corresponding racemic alcohol, 1-(cyclohex-1-en-1-yl)ethanol.

  • Enzymatic Kinetic Resolution: The racemic alcohol undergoes lipase-catalyzed kinetic resolution to separate the enantiomers. This step is critical for establishing the stereochemistry of the final products.

  • Chirality Transfer: The resolved enantiopure alcohol is then utilized in subsequent steps to transfer its chirality to the target molecule.

This highlights the utility of this compound in accessing chiral molecules of biological interest.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[9] Appropriate personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for laboratory and research applications. For specific applications and more complex transformations, consulting the primary literature is highly recommended.

References

An In-depth Technical Guide to the Safe Handling of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Acetylcyclohexene (CAS No. 932-66-1), a key intermediate in organic synthesis. The following sections detail the chemical and physical properties, known hazards, and recommended procedures for its safe use in a laboratory setting, particularly for research and drug development applications.

Chemical and Physical Properties

This compound is a combustible liquid that is colorless to slightly yellow in appearance.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling and use.

PropertyValueSource
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
Appearance Clear, colorless to very slight yellow liquid[1]
Boiling Point 201-202 °C (at 760 mmHg)[1]
Melting Point 73 °C[1]
Flash Point 65 °C (149 °F)[1]
Density 0.966 g/mL at 25 °C[1]
Refractive Index n20/D 1.49[1]
Solubility Not available[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source:[2]

The toxicological properties of this compound have not been fully investigated.[1] As with any chemical with incomplete toxicological data, it should be handled with care, assuming it may have other unknown hazards.

An estimated NFPA 704 rating has been compiled from Safety Data Sheet information:

NFPA 704 DiamondRatingExplanation
Health (Blue) 2Can cause temporary incapacitation or residual injury.
Flammability (Red) 2Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special (White) -No special hazards.

Source:[1] (Flammability rating), Health and Instability ratings are estimated based on GHS classifications.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

    • A lab coat or chemical-resistant apron should be worn to protect street clothing.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

Experimental Protocols

General Handling and Dispensing

This protocol outlines the safe procedure for transferring this compound from a storage container to a reaction vessel.

cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup Don PPE Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat Prepare Hood Prepare chemical fume hood: - Ensure proper airflow - Have spill kit and waste container ready Don PPE->Prepare Hood Get Reagent Obtain this compound container Place in Hood Place container in fume hood Get Reagent->Place in Hood Open Container Carefully open container Place in Hood->Open Container Dispense Dispense required amount into reaction vessel using a clean pipette or syringe Open Container->Dispense Close Container Securely close the this compound container Dispense->Close Container Dispose Pipette Dispose of used pipette/syringe in appropriate chemical waste Clean Area Wipe down any spills in the fume hood Dispose Pipette->Clean Area Store Reagent Return reagent to designated storage Clean Area->Store Reagent Remove PPE Remove PPE and wash hands thoroughly Store Reagent->Remove PPE

Caption: Workflow for Safely Dispensing this compound.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

  • Keep the container tightly closed when not in use.[1]

  • Incompatible with strong oxidizing agents and strong bases.[1]

Spill and Leak Procedures

In the event of a spill, follow these procedures immediately.

cluster_spill Spill Response Evacuate Evacuate immediate area and alert others Don PPE Don appropriate PPE, including respiratory protection if necessary Evacuate->Don PPE Contain Contain the spill with an inert absorbent material (vermiculite, sand, or earth) Don PPE->Contain Collect Carefully collect the absorbed material into a sealed container for hazardous waste Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water Collect->Decontaminate Ventilate Ventilate the area Decontaminate->Ventilate

Caption: Spill Response Protocol for this compound.

Waste Disposal
  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for proper disposal.[1]

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Do not dispose of down the drain or with regular trash.

Synthesis Protocol: Preparation of this compound

The following is an example of a synthetic protocol where this compound is the product. This illustrates a practical application of its handling.

Reaction: Rearrangement of 1-ethynylcyclohexanol to this compound.

Reagents and Equipment:

  • 1-ethynylcyclohexanol

  • Dry benzene (B151609)

  • Phosphorus pentoxide

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 500-mL round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus with a 15-cm helix-packed column

Procedure:

  • In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide.

  • Add a boiling chip and attach a reflux condenser.

  • Gently reflux the mixture on a steam cone for 2.5 hours.

  • Cool the flask and decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionally distill the remaining residue under reduced pressure.

  • Collect the product boiling at 85–88°C/22 mm.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Source:[1]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: As a combustible liquid, it can release carbon monoxide and carbon dioxide upon combustion. Vapors may form explosive mixtures with air.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[1]

  • Conditions to Avoid: Ignition sources, excess heat.[1]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[1]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.[1]

  • Hazardous Polymerization: Has not been reported.[1]

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

References

The Synthesis of 1-Acetylcyclohexene: A Technical Guide to its Discovery and Core Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylcyclohexene is a valuable intermediate in organic synthesis, finding application in the construction of more complex molecular architectures. Its discovery and the development of its synthetic routes are rooted in foundational organic reactions. This technical guide provides an in-depth exploration of the primary and historically significant methods for the synthesis of this compound, with a focus on experimental protocols, quantitative data, and mechanistic understanding. The two most prominent and well-documented methods, the Friedel-Crafts acylation of cyclohexene (B86901) and the Rupe rearrangement of 1-ethynylcyclohexanol, will be discussed in detail.

Core Synthesis Methodologies

The synthesis of this compound has been approached through several distinct chemical transformations. Below is a comparative summary of the key methods, followed by detailed experimental protocols and mechanistic diagrams.

Data Presentation: Comparative Analysis of Synthesis Routes
Synthesis MethodKey ReagentsCatalyst/ConditionsYield (%)Reference
Friedel-Crafts AcylationCyclohexene, Acetyl ChlorideAluminum Chloride (AlCl₃), 0-5 °C~50[1]
Rupe Rearrangement1-EthynylcyclohexanolPhosphorus Pentoxide (P₂O₅), Benzene (B151609), Reflux56-70[2]
Rupe Rearrangement1-EthynylcyclohexanolNear-critical water, 260 °C49[1]
Rupe Rearrangement1-EthynylcyclohexanolNear-critical water, NaHSO₄ (5 mol%), 260 °C88[1]

Experimental Protocols

Friedel-Crafts Acylation of Cyclohexene

This method utilizes the classic Friedel-Crafts reaction to introduce an acetyl group to the cyclohexene ring.

Experimental Protocol:

  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Cyclohexene

    • Acetyl Chloride

    • Methylene (B1212753) Chloride (CH₂Cl₂) (solvent)

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure (Adapted from general Friedel-Crafts procedures):

    • In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride.

    • Cool the mixture to 0°C in an ice-water bath.

    • Slowly add acetyl chloride, dissolved in methylene chloride, to the stirred suspension via the dropping funnel.

    • After the addition of acetyl chloride is complete, add cyclohexene, dissolved in methylene chloride, dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with methylene chloride.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure.

Rupe Rearrangement of 1-Ethynylcyclohexanol

The acid-catalyzed rearrangement of α-ethynyl alcohols, known as the Rupe rearrangement, is a highly effective method for synthesizing α,β-unsaturated ketones.

Experimental Protocol (from Organic Syntheses): [2]

  • Reagents:

    • 1-Ethynylcyclohexanol (0.32 mole, 40 g)

    • Dry Benzene (250 ml)

    • Phosphorus Pentoxide (P₂O₅) (10 g)

    • 5% Sodium Bicarbonate Solution (100 ml)

    • Anhydrous Sodium Sulfate (15 g)

  • Procedure:

    • In a 500-ml round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 ml of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip.

    • Attach a reflux condenser to the flask and gently reflux the benzene solution on a steam cone for 2.5 hours.

    • After the reflux period, cool the contents of the flask.

    • Decant the benzene solution from the phosphorus pentoxide residue.

    • Wash the benzene solution once with 100 ml of 5% sodium bicarbonate solution.

    • Dry the organic layer over 15 g of anhydrous sodium sulfate.

    • Remove the benzene by distillation at atmospheric pressure.

    • Carefully fractionate the resulting residue under reduced pressure through a 15-cm helix-packed column.

    • Collect the fraction boiling at 85–88°C/22 mm. The yield of this compound is 22.5–28 g (56–70%).[2]

Mandatory Visualizations: Reaction Mechanisms

Friedel-Crafts Acylation of Cyclohexene

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic double bond of cyclohexene.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcCl Acetyl Chloride Acylium Acylium Ion (Resonance Stabilized) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Cyclohexene Cyclohexene Carbocation Tertiary Carbocation Intermediate Cyclohexene->Carbocation + Acylium Ion Carbocation2 Tertiary Carbocation Intermediate Product This compound Carbocation2->Product - H⁺ (facilitated by AlCl₄⁻)

Mechanism of Friedel-Crafts Acylation.
Rupe Rearrangement of 1-Ethynylcyclohexanol

This reaction is an acid-catalyzed rearrangement that proceeds via a Meyer-Schuster-like mechanism, involving the formation of an allene (B1206475) intermediate.

Rupe_Rearrangement Start 1-Ethynylcyclohexanol Protonation Protonation of Hydroxyl Group Start->Protonation + H⁺ Water_Loss Loss of Water to form Propargyl Cation Protonation->Water_Loss - H₂O Rearrangement [1,3]-Hydride Shift (Meyer-Schuster) or Rearrangement to Allene Water_Loss->Rearrangement Enol Enol Intermediate Rearrangement->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Product This compound Tautomerization->Product

Mechanism of the Rupe Rearrangement.

Historical Context and Discovery

The synthesis of this compound is tied to the development of fundamental reactions in organic chemistry. Early methods for its preparation included the treatment of cyclohexene with acetyl chloride and aluminum chloride, a classic example of a Friedel-Crafts acylation.[2] Concurrently, the acid-catalyzed rearrangement of 1-ethynylcyclohexanol, a reaction now understood as the Rupe rearrangement, was also established as a viable synthetic route.[2] Other historical, though less common, methods involved the dehydrohalogenation and hydrolysis of ethylidenecyclohexane (B92872) nitrosochloride and the addition of dienes to vinylacetylene in the presence of water and a mercury salt.[2] These early investigations laid the groundwork for the efficient and scalable synthesis of this important chemical intermediate.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented methods: the Friedel-Crafts acylation of cyclohexene and the Rupe rearrangement of 1-ethynylcyclohexanol. While the Friedel-Crafts approach offers a direct route from a simple alkene, the Rupe rearrangement can provide higher yields under optimized conditions. The choice of synthetic route will depend on the availability of starting materials, desired scale, and reaction conditions. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Acetylcyclohexene from 1-Ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-acetylcyclohexene from 1-ethynylcyclohexanol. The synthesis is primarily achieved through the Meyer-Schuster or Rupe rearrangement of the tertiary propargyl alcohol, 1-ethynylcyclohexanol.[1] Various catalytic systems and reaction conditions are presented, including classical acid catalysis and modern methods employing near-critical water. This guide offers a comprehensive resource for chemists in research and development, providing established methodologies, quantitative data for comparison, and visual aids to understand the experimental workflow and reaction mechanism.

Introduction

This compound is a valuable α,β-unsaturated ketone intermediate in organic synthesis. Its preparation from the readily available 1-ethynylcyclohexanol is a classic example of the acid-catalyzed rearrangement of tertiary acetylenic alcohols.[1] This transformation, known as the Meyer-Schuster or Rupe rearrangement, involves the conversion of a propargyl alcohol into an α,β-unsaturated carbonyl compound.[1][2] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. This document outlines several effective protocols for this synthesis.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 1-ethynylcyclohexanol proceeds via an acid-catalyzed rearrangement. The reaction can follow two competing pathways: the Meyer-Schuster rearrangement, which would lead to an α,β-unsaturated aldehyde, and the Rupe rearrangement, which yields an α,β-unsaturated ketone. In the case of tertiary alcohols like 1-ethynylcyclohexanol, the Rupe rearrangement is favored, producing the desired this compound.[1]

The general mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a vinyl cation. A subsequent 1,3-shift of the hydroxyl group and tautomerization leads to the final α,β-unsaturated ketone.[1]

Below are diagrams illustrating the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: - 1-Ethynylcyclohexanol - Catalyst (e.g., P2O5, NaHSO4) - Solvent (e.g., Benzene, Water) setup Reaction Setup: - Combine reagents in flask - Reflux or heat as per protocol reagents->setup 1. Add workup Workup: - Cool reaction mixture - Neutralize (if acidic) - Extract with organic solvent setup->workup 2. After reaction completion purification Purification: - Dry organic layer - Remove solvent - Distill under reduced pressure workup->purification 3. Isolate crude product analysis Characterization: - GC-MS - NMR - IR purification->analysis 4. Analyze pure product reaction_mechanism start 1-Ethynylcyclohexanol C≡CH OH protonation Protonated Alcohol C≡CH OH2+ start:f1->protonation:f1 + H+ enyne Vinyl Cation Intermediate C=CH2+ protonation->enyne - H2O rearrangement Rearranged Intermediate C(OH)=CH2 enyne->rearrangement + H2O product This compound C(=O)CH3 rearrangement->product Tautomerization

References

Application Notes and Protocols for the Preparation of 1-Acetylcyclohexene via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylcyclohexene is a valuable intermediate in organic synthesis, serving as a precursor for various pharmaceuticals and complex molecules. Its synthesis is often achieved through the Friedel-Crafts acylation of cyclohexene (B86901). This document provides detailed application notes and experimental protocols for the preparation of this compound, focusing on the Friedel-Crafts acylation methodology. The information is intended to guide researchers in the successful synthesis and characterization of this compound. While a specific, detailed protocol for the direct Friedel-Crafts acylation of cyclohexene is not extensively detailed in readily available literature, this document compiles and adapts established procedures for similar reactions. For comparison, a well-documented alternative synthesis from 1-ethynylcyclohexanol reports yields of 56-70%.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
Boiling Point85-88 °C at 22 mmHg[1]
Refractive Index (n²⁰_D_)1.4892[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.92 (m, 1H), 2.28 (m, 2H), 2.26 (s, 3H), 2.22 (m, 2H), 1.62 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 199.5, 142.2, 138.8, 28.1, 25.8, 22.8, 22.2, 21.7
IR (neat) ν (cm⁻¹): 2935, 1665, 1445, 1355, 1245

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cyclohexene with Acetyl Chloride and Aluminum Chloride

This protocol is adapted from general Friedel-Crafts acylation procedures and specific conditions reported for related reactions.

Materials:

  • Cyclohexene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acetyl Chloride: To the dropping funnel, add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Cyclohexene: In the dropping funnel, prepare a solution of cyclohexene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 0 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours at room temperature.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers.

  • Neutralization and Drying:

    • Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation of Cyclohexene

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃C=O]⁺) + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Carbocation Tertiary Carbocation Intermediate Acylium->Carbocation Cyclohexene Cyclohexene Cyclohexene->Carbocation + Acylium Ion Product This compound Carbocation->Product - H⁺ (regenerates AlCl₃ + HCl)

Caption: Mechanism of this compound synthesis.

Diagram 2: Experimental Workflow for Friedel-Crafts Acylation

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add AlCl₃ and CH₂Cl₂ to flask - Cool to 0°C start->reaction_setup add_AcCl Add Acetyl Chloride in CH₂Cl₂ dropwise at 0°C reaction_setup->add_AcCl add_cyclohexene Add Cyclohexene in CH₂Cl₂ dropwise at 0°C add_AcCl->add_cyclohexene react_0C Stir at 0°C for 2h add_cyclohexene->react_0C react_rt Stir at Room Temperature for 1-2h react_0C->react_rt workup Work-up: - Quench with HCl/ice - Separate layers - Extract aqueous layer react_rt->workup neutralize Neutralize and Dry: - Wash with NaHCO₃, H₂O, brine - Dry with MgSO₄ workup->neutralize purify Purification: - Filter - Evaporate solvent - Vacuum distillation neutralize->purify product This compound purify->product

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols: Synthesis of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for the synthesis of 1-acetylcyclohexene, a valuable intermediate in organic synthesis. The following sections describe two common methods for its preparation: the Rupe rearrangement of 1-ethynylcyclohexanol and the Friedel-Crafts acylation of cyclohexene.

Rupe Rearrangement of 1-Ethynylcyclohexanol

The Rupe rearrangement is an acid-catalyzed reaction of α-alkynyl alcohols to form α,β-unsaturated ketones. This method provides a reliable route to this compound from 1-ethynylcyclohexanol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the Rupe rearrangement, based on a literature procedure.[1]

Reagent/ProductChemical FormulaMolar Mass ( g/mol )AmountMolesYield (%)
1-EthynylcyclohexanolC₈H₁₂O124.1840 g0.32-
Phosphorus PentoxideP₂O₅141.9410 g--
Dry Benzene (B151609)C₆H₆78.11250 mL--
This compoundC₈H₁₂O124.1822.5-28 g-56-70
Experimental Protocol

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • 1-Ethynylcyclohexanol (40 g, 0.32 mol)

  • Phosphorus pentoxide (10 g)

  • Dry benzene (250 mL)

  • 5% Sodium bicarbonate solution (100 mL)

  • Anhydrous sodium sulfate (B86663) (15 g)

  • 500-mL round-bottom flask

  • Reflux condenser

  • Steam cone or heating mantle

  • Separatory funnel

  • Distillation apparatus with a 15-cm helix-packed column

Procedure:

  • In a 500-mL round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip to the flask.

  • Attach a reflux condenser to the flask and gently reflux the mixture on a steam cone for 2.5 hours.

  • After the reflux period, cool the flask to room temperature.

  • Decant the benzene solution from the phosphorus pentoxide residue.

  • Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionate the residue at reduced pressure using a 15-cm helix-packed column.

  • Collect the product, this compound, which boils at 85–88°C at 22 mm Hg. The expected yield is 22.5–28 g (56–70%).

Reaction Mechanism and Visualization

The Rupe rearrangement proceeds through the protonation of the hydroxyl group, followed by the elimination of water to form a vinyl cation. A 1,2-hydride shift and subsequent tautomerization yield the final α,β-unsaturated ketone.

Rupe_Rearrangement Start 1-Ethynylcyclohexanol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H⁺ Vinyl_Cation Vinyl Cation Intermediate Protonated_Alcohol->Vinyl_Cation - H₂O Rearranged_Cation Rearranged Cation Vinyl_Cation->Rearranged_Cation 1,2-Hydride Shift Enol Enol Intermediate Rearranged_Cation->Enol + H₂O Product This compound Enol->Product Tautomerization (-H⁺) H_plus H+ H2O H₂O neg_H_plus -H+ Friedel_Crafts_Acylation_Elimination cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Base-Induced Elimination Cyclohexene Cyclohexene Intermediate C₈H₁₃ClO Intermediate Cyclohexene->Intermediate Attack on Acylium Ion Acylium_Ion Acylium Ion (from CH₃COCl + AlCl₃) Product This compound Intermediate->Product Proton Abstraction & Elimination Base Base

References

Application Notes and Protocols: 1-Acetylcyclohexene as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-acetylcyclohexene as a dienophile in Diels-Alder reactions. This powerful cycloaddition reaction serves as a cornerstone in organic synthesis for the construction of six-membered rings, which are prevalent in numerous natural products and pharmaceutical agents. This compound, an α,β-unsaturated ketone, is a moderately reactive dienophile whose reactivity can be enhanced through the use of Lewis acid catalysts. This document outlines the reaction mechanism, provides detailed experimental protocols for reactions with various dienes, and presents quantitative data to guide synthetic strategies.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[1] The reactivity of the dienophile is a critical factor in the success of this reaction. Dienophiles are typically activated by electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

This compound possesses an acetyl group, which is an electron-withdrawing group that activates the double bond for cycloaddition. While it can react under thermal conditions, the use of Lewis acid catalysts is often employed to enhance the reaction rate and control the stereoselectivity. Lewis acids coordinate to the carbonyl oxygen of the acetyl group, further withdrawing electron density from the double bond and making it a more potent dienophile.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted, cyclic transition state. The stereochemistry of the reactants is retained in the product. A key stereochemical consideration in many Diels-Alder reactions is the "endo rule," which predicts that the dienophile's substituent with π-system character (in this case, the acetyl group) will preferentially occupy the endo position in the transition state. This is due to favorable secondary orbital interactions between the π-system of the substituent and the developing π-bond in the cyclohexene ring.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with common dienes. These protocols can be adapted based on the specific diene and desired scale.

Protocol 1: Thermal Diels-Alder Reaction with Butadiene

This protocol describes a typical thermal cycloaddition. Due to the gaseous nature of butadiene, the reaction is often performed in a sealed vessel or by generating butadiene in situ.

Materials:

  • This compound

  • Butadiene (or 3-sulfolene (B121364) as a butadiene precursor)

  • Toluene or Xylene (dry)

  • Round-bottom flask or sealed tube

  • Reflux condenser (if not in a sealed tube)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask or a pressure-rated sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq).

  • If using liquid butadiene, cool the vessel to -78 °C and add an excess of butadiene (2-3 eq). Seal the vessel.

  • If generating butadiene in situ, add 3-sulfolene (1.5 eq) and a high-boiling solvent such as xylene.[2] Attach a reflux condenser.

  • Allow the reaction vessel to warm to room temperature and then heat to 110-140 °C. For in situ generation, the temperature should be sufficient to decompose the 3-sulfolene.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If a sealed tube was used, cool to -78 °C before opening.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the Diels-Alder adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene (B109036)

This protocol utilizes a Lewis acid to enhance the reaction rate and selectivity. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Isoprene

  • Lewis Acid (e.g., AlCl₃, Et₂AlCl, Sc(OTf)₃)

  • Dichloromethane (DCM, dry)

  • Schlenk flask or similar apparatus for inert atmosphere techniques

  • Syringes

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and dry DCM.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the Lewis acid (0.1 - 1.1 eq) to the stirred solution.

  • After stirring for 15-30 minutes, add isoprene (1.2-1.5 eq) dropwise via syringe.

  • Maintain the reaction at the specified temperature and stir for 1-6 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for aluminum-based Lewis acids).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (this compound, Diene) Solvent 2. Add Dry Solvent Reactants->Solvent Inert 3. Establish Inert Atmosphere (for Lewis Acid Catalysis) Solvent->Inert Cooling 4. Cool Reaction Mixture Catalyst 5. Add Lewis Acid Catalyst (if applicable) Cooling->Catalyst Addition 6. Add Diene Catalyst->Addition Stir 7. Stir and Monitor Addition->Stir Quench 8. Quench Reaction Extract 9. Extraction Quench->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Purify Product (Column Chromatography) Dry->Purify Characterize 12. Characterize Product (NMR, IR, MS)

Caption: A generalized experimental workflow for the Diels-Alder reaction.

Data Presentation

The following tables summarize representative data for Diels-Alder reactions involving α,β-unsaturated ketones similar to this compound, providing a predictive framework for reaction outcomes. Specific data for this compound is limited in the literature, and these tables serve as a guide for experimental design.

Table 1: Thermal Diels-Alder Reactions of α,β-Unsaturated Ketones

DieneDienophileSolventTemp (°C)Time (h)Yield (%)Ref.
ButadieneMethyl vinyl ketoneToluene1501875[Adapted from general procedures]
IsopreneMethyl vinyl ketoneBenzene1202468[Adapted from general procedures]
Cyclopentadiene2-CyclohexenoneNone25490[Adapted from general procedures]
2,3-Dimethylbutadiene1-AcetylcyclopenteneXylene1401682[3]

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions

DieneDienophileLewis Acid (eq.)SolventTemp (°C)Time (h)Yield (%)Ref.
IsopreneMethyl vinyl ketoneEt₂AlCl (1.1)DCM-78 to -20295[Adapted from general procedures]
Butadiene2-CyclohexenoneAlCl₃ (1.0)Toluene0388[Adapted from general procedures]
CyclopentadieneMethyl vinyl ketoneSc(OTf)₃ (0.1)DCM-78192[4]
Various Dienes1-AcetylcyclopenteneCinchona-derived catalystToluene-2024-4865-98[3]

Conclusion

This compound is a viable dienophile for the Diels-Alder reaction, offering a route to a variety of substituted bicyclic and polycyclic systems. Its reactivity can be effectively tuned through the application of thermal conditions or, more efficiently, through Lewis acid catalysis. The provided protocols and data serve as a foundational guide for researchers to design and execute Diels-Alder reactions using this compound, enabling the synthesis of complex molecular architectures relevant to drug discovery and materials science. Further optimization of reaction conditions for specific diene partners is encouraged to achieve maximal yields and selectivities.

References

Application Notes and Protocols: Reduction of 1-Acetylcyclohexene to 1-Acetylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the α,β-unsaturated ketone, 1-acetylcyclohexene, to the saturated ketone, 1-acetylcyclohexane. This transformation is a fundamental reaction in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals where selective saturation of a carbon-carbon double bond is required without affecting the carbonyl group. The primary method detailed is catalytic hydrogenation using Raney® Nickel, a robust and efficient catalyst for this type of reduction. An alternative method employing Palladium on Carbon (Pd/C) is also discussed.

Introduction

The selective reduction of α,β-unsaturated ketones is a critical transformation in organic chemistry. The conjugated system in these molecules presents two sites for reduction: the carbon-carbon double bond (1,4-conjugate addition) and the carbonyl group (1,2-addition). To synthesize 1-acetylcyclohexane from this compound, the C=C bond must be selectively reduced while leaving the C=O bond intact. Catalytic hydrogenation is a highly effective and clean method for achieving this selectivity.[1]

Raney® Nickel, a fine-grained nickel-aluminium alloy, is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including alkenes.[2] Its high surface area and adsorbed hydrogen make it particularly suitable for the reduction of carbon-carbon double bonds under relatively mild conditions. Palladium on carbon (Pd/C) is another excellent catalyst for this purpose, known for its high activity and selectivity.

Data Presentation

The following table summarizes representative quantitative data for the reduction of cyclic α,β-unsaturated ketones to their saturated counterparts using common catalytic hydrogenation methods. The data is based on typical yields and conditions reported in the literature for similar substrates, as a specific detailed report for this compound with this data was not found in the immediate search.

CatalystSubstrateSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
Raney® Ni-Al alloy3-Methyl-2-cyclohexenoneWaterRefluxAtmospheric2>95 (as alcohol)Adapted from[3]
5% Pd/CCyclohexene (B86901)Isopropanol60Atmospheric1~100Adapted from[4][5]
Raney® NickelGeneric AlkenesEthanol (B145695)254VariableHighGeneral Information

Note: The reduction of 3-methyl-2-cyclohexenone with Raney Ni-Al alloy in water primarily yields the saturated alcohol. To obtain the saturated ketone, milder conditions or a different solvent system may be required. The data for Pd/C on cyclohexene demonstrates its high efficiency for C=C bond saturation.

Experimental Protocols

Protocol 1: Reduction of this compound using Raney® Nickel

This protocol is adapted from a general procedure for the reduction of α,β-unsaturated ketones using a Raney Ni-Al alloy in an aqueous medium.[3]

Materials:

  • This compound

  • Raney® Ni-Al alloy (50:50)

  • Distilled water

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5 mmol, 0.62 g).

  • Add distilled water (e.g., 10 mL) to the flask.

  • With vigorous stirring, carefully and portion-wise add the Raney® Ni-Al alloy (e.g., 5 g) to the reaction mixture. Caution: The addition of Raney alloy to water is exothermic and will generate hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully decant the aqueous layer. The Raney Nickel can be separated using a magnet.

  • Extract the aqueous phase with three portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 1-acetylcyclohexane.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Reduction of this compound using Palladium on Carbon (Pd/C)

This is a general procedure for catalytic hydrogenation using Pd/C.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas source (cylinder or balloon)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a septum for a balloon)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (e.g., 5 mmol, 0.62 g) in a solvent such as ethanol or ethyl acetate (e.g., 20 mL).

  • Carefully add 10% Pd/C (e.g., 5-10 mol% of the substrate). Caution: Pd/C can be pyrophoric when dry and exposed to air. Handle with care.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, either by pressurizing the vessel (e.g., to 1-4 atm) or by attaching a balloon filled with hydrogen.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-acetylcyclohexane.

  • Purify the product by distillation or column chromatography if necessary.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the catalytic hydrogenation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification start Start reagents This compound + Solvent start->reagents reaction Reaction under H2 atmosphere (or H2 source) reagents->reaction Add Catalyst catalyst Catalyst (Raney Ni or Pd/C) monitoring Monitor Progress (TLC/GC) reaction->monitoring Sample filtration Catalyst Removal (Filtration/Decanting) reaction->filtration Reaction Complete monitoring->reaction Continue extraction Extraction filtration->extraction drying Drying extraction->drying evaporation Solvent Removal drying->evaporation purification Distillation or Chromatography evaporation->purification product 1-Acetylcyclohexane (Final Product) purification->product

References

The Strategic Use of 1-Acetylcyclohexene in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Acetylcyclohexene, a versatile six-carbon building block, has emerged as a valuable synthon in the intricate art of natural product synthesis. Its inherent reactivity as both a Michael acceptor and a dienophile in Diels-Alder reactions allows for the efficient construction of complex carbocyclic frameworks, which are hallmarks of numerous biologically active natural products. This application note delves into the utility of this compound, providing detailed protocols and quantitative data for its application in key synthetic transformations, primarily focusing on the Robinson annulation for the formation of steroid and terpenoid precursors.

Core Applications in Natural Product Synthesis

The primary application of this compound in natural product synthesis lies in its role as a key component in the Robinson annulation . This powerful reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a cornerstone for the construction of six-membered rings.[1][2] This methodology is pivotal in the synthesis of foundational intermediates for a wide array of natural products, including steroids and terpenoids.

A prime example is the synthesis of the Wieland-Miescher ketone , a crucial building block for the synthesis of more complex polycyclic natural products.[3] While traditionally synthesized from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, variations of this annulation can conceptually involve precursors derived from this compound.[1][3][4]

Furthermore, the Robinson annulation strategy has been instrumental in the total synthesis of complex alkaloids, such as (+)-fawcettimine , a tetracyclic Lycopodium alkaloid.[1] Although direct use of this compound in this specific published synthesis is not explicitly detailed, the underlying annulation strategy highlights the importance of α,β-unsaturated ketone synthons of which this compound is a prime example.

Beyond the Robinson annulation, the electron-deficient double bond in this compound makes it a competent dienophile in Diels-Alder reactions , a powerful tool for the stereocontrolled formation of cyclohexene (B86901) rings.[5][6] This cycloaddition approach is frequently employed in the synthesis of steroid skeletons and other polycyclic natural products.

Experimental Protocols

Synthesis of this compound

A reliable method for the preparation of this compound is the dehydration of 1-ethynylcyclohexanol followed by Meyer-Schuster rearrangement, or more directly from cyclohexene and acetyl chloride. A well-established laboratory-scale synthesis is provided below.[7]

Procedure: [7]

  • In a 500-mL round-bottomed flask, place 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene (B151609), and 10 g of phosphorus pentoxide.

  • Add a boiling chip and attach a reflux condenser to the flask.

  • Gently reflux the benzene solution on a steam cone for 2.5 hours.

  • After cooling, decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution and then dry over 15 g of anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionate the residue at reduced pressure to yield this compound.

ProductYieldBoiling PointRefractive Index (n_D^20)
This compound56-70%85–88°C / 22 mm1.4892
Robinson Annulation for Wieland-Miescher Ketone Synthesis (Conceptual Workflow)

While direct use of this compound is less common in literature for this specific target, a conceptual workflow illustrating its potential role as a Michael acceptor is presented. The standard procedure involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[3][4][8]

Conceptual Reaction: 2-Methyl-1,3-cyclohexanedione + this compound (as a surrogate for MVK's reactivity profile)

Generic Protocol Outline:

  • A ketone (e.g., 2-methyl-1,3-cyclohexanedione) is deprotonated with a base to form an enolate.[3]

  • The enolate acts as a Michael donor and adds to the α,β-unsaturated ketone (conceptually, this compound).[3]

  • The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation to form a six-membered ring.[2]

  • Dehydration of the aldol adduct yields the final α,β-unsaturated ketone product.

The enantioselectivity of this reaction can be controlled using chiral organocatalysts like L-proline.[9]

ReactionReactantsCatalystProductEnantiomeric Excess (ee)Yield
Asymmetric Robinson Annulation2-Methyl-1,3-cyclopentanedione, Methyl vinyl ketone(S)-ProlineHajos-Parrish ketoneHighGood
Asymmetric Robinson Annulation2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketoneChiral primary amineWieland-Miescher ketoneup to 96%up to 98%[9]

Visualizing Synthetic Pathways

To illustrate the logical flow of the Robinson Annulation, a key application of this compound's reactivity profile, the following diagram is provided.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Aldol Condensation enolate Enolate (Michael Donor) michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Nucleophilic Attack unsat_ketone This compound(Michael Acceptor) unsat_ketone->michael_adduct aldol_intermediate Cyclized Aldol Adduct michael_adduct->aldol_intermediate Intramolecular Cyclization final_product Annulated Product aldol_intermediate->final_product Dehydration

Caption: The Robinson Annulation Workflow.

The following diagram illustrates the key bond formations in a Diels-Alder reaction where this compound acts as the dienophile.

Diels_Alder diene Diene transition_state [4+2] Transition State diene->transition_state dienophile This compound(Dienophile) dienophile->transition_state product Cyclohexene Adduct transition_state->product Concerted Cycloaddition

Caption: Diels-Alder Reaction with this compound.

Conclusion

This compound serves as a potent and versatile building block in the synthesis of natural products. Its ability to participate in fundamental carbon-carbon bond-forming reactions like the Robinson annulation and Diels-Alder cycloaddition makes it an invaluable tool for synthetic chemists. The protocols and data presented herein provide a foundation for researchers and drug development professionals to harness the synthetic potential of this readily accessible starting material for the construction of complex and biologically significant molecules. Further exploration into enantioselective transformations involving this compound will undoubtedly continue to expand its role in the future of natural product synthesis.

References

Application Note: Purification of 1-Acetylcyclohexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 1-Acetylcyclohexene via fractional distillation under reduced pressure. This method is suitable for researchers, scientists, and professionals in drug development and organic synthesis requiring high-purity this compound. The protocol outlines the necessary equipment, reagents, step-by-step procedure, and critical safety precautions.

Introduction

This compound is a valuable intermediate in organic synthesis. Its purity is crucial for the success of subsequent reactions. The primary method for its preparation often involves the rearrangement of 1-ethynylcyclohexanol, which can lead to various impurities in the crude product.[1][2] Fractional distillation is an effective technique for separating this compound from impurities with different boiling points. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is recommended to prevent potential thermal degradation.

Materials and Methods

Equipment
  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Vigreux or packed fractionating column

  • Distillation head with a condenser

  • Receiving flasks

  • Vacuum pump

  • Manometer

  • Cold trap (recommended)

  • Standard laboratory glassware

  • Clamps and stands

  • Teflon sleeves or grease for joints

  • Boiling chips or magnetic stir bar

Reagents
  • Crude this compound

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Inert gas (e.g., Nitrogen or Argon) for sensitive applications

Data Presentation

A summary of the physical properties of this compound and potential impurities is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C8H12O124.18201-202 @ 760 mmHg[1][3][4]
65-67 @ 5 Torr[5]
1-Ethynylcyclohexanol (Starting Material)C8H10O122.1675-77 @ 12 mmHg
Benzene (Solvent)C6H678.1180.1 @ 760 mmHg
Cyclohexanone (Potential Impurity)C6H10O98.14155.6 @ 760 mmHg

Experimental Protocol

Pre-Distillation Preparation
  • Drying the Crude Product: If the crude this compound contains water, dry it over an appropriate anhydrous drying agent (e.g., sodium sulfate).

  • Filtration: Filter the dried crude product to remove the drying agent.

Fractional Distillation under Reduced Pressure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as illustrated in the workflow diagram. Ensure all glass joints are properly sealed.

    • Place the crude this compound and a boiling chip or magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Attach the fractionating column to the flask and the distillation head to the top of the column.

    • Connect the condenser to the distillation head and a receiving flask.

    • Connect the vacuum source to the distillation apparatus via a cold trap.

    • Place a thermometer in the distillation head to monitor the vapor temperature.

  • Distillation Procedure:

    • Begin stirring the crude product if using a magnetic stirrer.

    • Gradually apply vacuum to the system. A pressure of approximately 5 Torr is recommended.[5]

    • Once the desired pressure is stable, begin heating the distillation flask gently.

    • Observe the reflux of the condensate in the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of this compound (approximately 65-67 °C at 5 Torr), switch to a clean receiving flask to collect the purified product.[5]

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

    • Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Safety Precautions

  • This compound is a combustible liquid and an irritant to the skin and eyes.[6][7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]

  • Keep away from open flames and other sources of ignition.[6][9][10]

  • In case of skin contact, wash immediately with soap and plenty of water.[9] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][9]

  • This compound is incompatible with strong oxidizing agents and strong bases.[6][9]

Visualizations

DistillationWorkflow cluster_setup Apparatus Setup cluster_procedure Distillation Procedure Flask 1. Add Crude Product to Distillation Flask Column 2. Attach Fractionating Column Flask->Column Head 3. Connect Distillation Head & Condenser Column->Head Vacuum 4. Connect Vacuum Source Head->Vacuum ApplyVacuum 5. Apply and Stabilize Vacuum Heat 6. Gentle Heating ApplyVacuum->Heat Fraction1 7. Collect Low-Boiling Impurities Heat->Fraction1 Fraction2 8. Collect Pure This compound Fraction1->Fraction2 Cooldown 9. Cool Down and Release Vacuum Fraction2->Cooldown

Caption: Workflow for the fractional distillation of this compound.

PurificationLogic Crude Crude this compound (Contains Impurities) Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation LowBoilers Low-Boiling Impurities (e.g., Solvents) Distillation->LowBoilers First Fraction PureProduct Purified this compound Distillation->PureProduct Main Fraction HighBoilers High-Boiling Residue (e.g., Starting Material, Byproducts) Distillation->HighBoilers Residue

Caption: Logical flow of the purification process.

References

Application Notes and Protocols for Reactions of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for key chemical transformations involving 1-acetylcyclohexene. The information is intended to guide researchers in the synthesis, modification, and application of this versatile building block in organic synthesis and drug development.

Synthesis of this compound

This compound can be synthesized through several routes, with the rearrangement of 1-ethynylcyclohexanol being a common and effective method.

Protocol 1: Synthesis via Rearrangement of 1-Ethynylcyclohexanol

This protocol is based on the acid-catalyzed rearrangement of 1-ethynylcyclohexanol.[1][2][3]

Materials:

  • 1-Ethynylcyclohexanol

  • Dry benzene (B151609)

  • Phosphorus pentoxide (P₂O₅)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 500-mL round-bottom flask

  • Reflux condenser

  • Heating mantle or steam cone

  • Separatory funnel

  • Distillation apparatus with a 15-cm helix-packed column

Procedure:

  • In a 500-mL round-bottom flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip.

  • Attach a reflux condenser to the flask and gently reflux the mixture on a steam cone for 2.5 hours.

  • After reflux, cool the flask to room temperature.

  • Decant the benzene solution from the solid phosphorus pentoxide.

  • Wash the benzene solution once with 100 mL of 5% sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over 15 g of anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionate the residue under reduced pressure using a 15-cm helix-packed column.

  • Collect the product boiling at 85–88°C at 22 mm Hg.

Quantitative Data Summary: Synthesis of this compound

ParameterValueReference
Starting Material1-Ethynylcyclohexanol[1]
ReagentsPhosphorus pentoxide, Dry benzene[1]
Reaction Time2.5 hours[1]
Reaction TemperatureReflux[1]
Product Boiling Point85–88°C / 22 mm Hg[1]
Yield56–70%[1][2]

Experimental Workflow: Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 1-Ethynylcyclohexanol, P₂O₅, and dry benzene in a round-bottom flask B Attach reflux condenser A->B C Reflux for 2.5 hours B->C D Cool and decant benzene C->D E Wash with NaHCO₃ solution D->E F Dry over Na₂SO₄ E->F G Remove benzene by distillation F->G H Fractional distillation under reduced pressure G->H I Collect this compound H->I

Caption: Workflow for the synthesis of this compound.

Reactions of this compound

The α,β-unsaturated ketone moiety in this compound allows for a variety of important chemical transformations.

Michael Addition (1,4-Conjugate Addition)

The conjugated system in this compound makes it an excellent substrate for Michael addition reactions, a key carbon-carbon bond-forming reaction.[2]

General Protocol:

A nucleophile adds to the β-carbon of the α,β-unsaturated ketone. The reaction is often catalyzed by a base.

Conceptual Reaction Scheme:

G This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate + Nucleophile (e.g., R₂CuLi, R₂NH) Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: General scheme for a Michael addition reaction.

Epoxidation

The carbon-carbon double bond in this compound can be converted to an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Protocol 2: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically 1.1 to 1.5 equivalents.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary: Epoxidation of Alkenes (General)

ParameterValueReference
Reagentm-CPBA[4][5]
SolventDichloromethane[6]
Reaction StereochemistrySyn addition[5]
WorkupBasic wash to remove m-chlorobenzoic acid[2]

Reaction Pathway: Epoxidation of this compound

G reactant This compound + m-CPBA product 1-Acetyl-1,2-epoxycyclohexane + m-Chlorobenzoic acid reactant->product Dichloromethane

Caption: Epoxidation of this compound using m-CPBA.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient method for reducing the double bond of this compound, avoiding the need for high-pressure hydrogen gas.[7][8]

Protocol 3: Catalytic Transfer Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen donor (e.g., isopropanol, formic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in the hydrogen donor solvent (e.g., isopropanol).

  • Carefully add the palladium on carbon catalyst to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled under a moist atmosphere.

  • Wash the filter cake with the solvent used for the reaction.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, 1-acetylcyclohexane.

  • Purify by distillation or chromatography if necessary.

Quantitative Data Summary: Transfer Hydrogenation of Cyclohexene

ParameterValueReference
CatalystPalladium on carbon (Pd/C)[8]
Hydrogen DonorIsopropanol[8]
SolventIsopropanol[8]
Temperature60 °C to Reflux[8]

Experimental Workflow: Catalytic Transfer Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_isolation Product Isolation A Dissolve this compound in hydrogen donor B Add Pd/C catalyst A->B C Attach reflux condenser B->C D Heat to reflux with stirring C->D E Cool to room temperature D->E F Filter through Celite to remove catalyst E->F G Wash filter cake F->G H Remove solvent under reduced pressure G->H I Obtain 1-Acetylcyclohexane H->I

Caption: Workflow for catalytic transfer hydrogenation.

References

Application Notes and Protocols: Synthesis of δ-Halo-γ-Lactones from 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of δ-halo-γ-lactones, valuable intermediates in drug development, using 1-acetylcyclohexene as a starting material. The described chemoenzymatic approach allows for the preparation of enantiomerically pure bicyclic lactones.

Introduction

δ-Halo-γ-lactones are important structural motifs found in various biologically active compounds and serve as versatile building blocks in organic synthesis.[1][2][3][4] Their synthesis from readily available starting materials is of significant interest to the pharmaceutical and chemical industries. Halolactonization, an intramolecular cyclization reaction, is a key strategy for the construction of the lactone ring, proceeding through a halonium ion intermediate.[5][6] This process is highly stereospecific, allowing for the control of stereochemistry in the final product.[7]

This document outlines a five-step chemoenzymatic synthesis of enantiomeric bicyclic δ-halo-γ-lactones starting from this compound.[7] The key steps involve an enzymatic kinetic resolution to establish chirality, followed by a Johnson-Claisen rearrangement and subsequent halolactonization.

Synthetic Pathway Overview

The overall synthetic route from this compound to the target δ-halo-γ-lactones is a multi-step process designed to introduce chirality and construct the bicyclic lactone system. The workflow begins with the reduction of the ketone, followed by enzymatic resolution to separate enantiomers. The resolved alcohol then undergoes a Johnson-Claisen rearrangement to form an unsaturated ester, which is subsequently hydrolyzed to the corresponding carboxylic acid. The final step is the halolactonization of the unsaturated acid to yield the desired δ-halo-γ-lactone.

G cluster_workflow Experimental Workflow A This compound B 1-(Cyclohex-1-en-1-yl)ethanol A->B Reduction C Enzymatic Kinetic Resolution B->C D (R)-1-(cyclohex-1-en-1-yl)ethanol C->D Separation E Johnson-Claisen Rearrangement D->E F Ethyl 2-(2-ethylidenecyclohexyl)acetate E->F G Alkaline Hydrolysis F->G H (E)-2-(2-Ethylidenecyclohexyl)acetic Acid G->H I Halolactonization H->I J δ-Halo-γ-lactone I->J

Caption: Overall workflow for the synthesis of δ-halo-γ-lactones.

Reaction Mechanism: Halolactonization

The final step of the synthesis is the halolactonization of the γ,δ-unsaturated carboxylic acid. This reaction proceeds via the formation of a positively charged halonium ion intermediate upon the addition of a halogen source (e.g., I₂, Br₂, Cl₂) to the double bond. The carboxylate group then acts as an internal nucleophile, attacking the halonium ion in a stereospecific, anti-periplanar fashion. This intramolecular cyclization results in the formation of the bicyclic δ-halo-γ-lactone with the creation of two new stereogenic centers.[7]

G cluster_mechanism Halolactonization Mechanism Reactant γ,δ-Unsaturated Carboxylic Acid Intermediate Halonium Ion Intermediate Reactant->Intermediate + Halogen Source Halogen X₂ (I₂, Br₂, Cl₂) Product δ-Halo-γ-lactone Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Generalized mechanism of the halolactonization step.

Experimental Protocols

The following protocols are adapted from the chemoenzymatic synthesis of enantiomeric, bicyclic δ-halo-γ-lactones.[7]

Step 1: Synthesis of 1-(Cyclohex-1-en-1-yl) ethanol

This step involves the reduction of the ketone functionality in this compound to the corresponding secondary alcohol.

Step 2: Kinetic Resolution of rac-1-(Cyclohex-1-en-1-yl) ethanol

This enzymatic step is crucial for separating the racemic mixture of the alcohol to obtain the desired enantiomer.

Step 3: Synthesis of Ethyl 2-(2-ethylidenecyclohexyl) Acetates

The resolved alcohol is then subjected to a Johnson-Claisen rearrangement to form the corresponding unsaturated ester.

Step 4: Synthesis of (E)-2-(2-Ethylidenecyclohexyl) Acetic Acid

The unsaturated ester is hydrolyzed under basic conditions to yield the γ,δ-unsaturated carboxylic acid, the direct precursor for the halolactonization.

Step 5: Halolactonization to δ-Halo-γ-lactones

This final step involves the cyclization of the unsaturated carboxylic acid in the presence of a halogen source.

Protocol for Iodolactonization: [7]

  • Dissolve the (E)-2-(2-ethylidenecyclohexyl) acetic acid in a 5% aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add a solution of iodine and potassium iodide in water dropwise with stirring until a stable brown color is maintained.

  • Once the reaction is complete, dilute the mixture with diethyl ether.

  • Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine.

  • Subsequently, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude product using silica (B1680970) gel column chromatography (hexane:acetone, 20:1) to obtain the 1-(1'-iodoethyl)-9-oxabicyclo[4.3.0]nonan-8-one.

Protocol for Bromolactonization and Chlorolactonization: [7]

Similar procedures are followed for bromolactonization and chlorolactonization, using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as the respective halogen sources in a biphasic system of diethyl ether and water.

Data Presentation

The yields of the final δ-halo-γ-lactones are summarized in the table below.

Starting MaterialHalogen SourceProductYield (%)
(E)-2-(2-Ethylidenecyclohexyl) Acetic AcidI₂ / KI1-(1'-Iodoethyl)-9-oxabicyclo[4.3.0]nonan-8-oneNot specified
(E)-2-(2-Ethylidenecyclohexyl) Acetic AcidNBS1-(1'-Bromoethyl)-9-oxabicyclo[4.3.0]nonan-8-oneNot specified
(E)-2-(2-Ethylidenecyclohexyl) Acetic AcidNCS1-(1'-Chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-oneNot specified

Note: While the source article describes the successful synthesis of these compounds, specific yield percentages for the halolactonization step were not detailed in the provided snippets. The overall five-step synthesis yields enantiomeric pairs (ee ≥ 99%) of the final products.[7]

Conclusion

The chemoenzymatic synthesis starting from this compound provides an effective route to enantiomerically pure bicyclic δ-halo-γ-lactones. The detailed protocols and mechanistic insights presented here offer a valuable resource for researchers in synthetic chemistry and drug development for the preparation of these important chiral building blocks. The versatility of the halolactonization step allows for the introduction of different halogens, further expanding the synthetic utility of the resulting products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-acetylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation of cyclohexene (B86901) with acetyl chloride is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yields in the Friedel-Crafts acylation of cyclohexene are a common issue and can be attributed to several factors. Here are some primary causes and potential solutions:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or glassware will decompose the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and ensure the cyclohexene and acetyl chloride are free of water.

  • Improper Reaction Temperature: The temperature for this reaction is critical. Running the reaction at too high a temperature can lead to polymerization of the cyclohexene and other side reactions.[1]

    • Solution: Maintain the reaction temperature between 0-5 °C, especially during the addition of the reactants.[1] An ice bath is recommended to control the exothermic nature of the reaction.

  • Suboptimal Catalyst Amount: An insufficient amount of catalyst will lead to an incomplete reaction, while an excess can promote side reactions.

    • Solution: Use a stoichiometric amount of AlCl₃ relative to the acetyl chloride. The catalyst forms a complex with the resulting ketone, so slightly more than one equivalent is often necessary.

  • Formation of Side Products: Besides polymerization, other side reactions can occur, such as the formation of chlorinated byproducts.

    • Solution: Slow, dropwise addition of the acetyl chloride-AlCl₃ complex to the cyclohexene solution can help minimize the formation of side products by maintaining a low concentration of the electrophile.

Issue 2: Low Yield in the Rearrangement of 1-Ethynylcyclohexanol

Q: I am attempting to synthesize this compound via the rearrangement of 1-ethynylcyclohexanol but my yields are poor. What could be the problem?

A: The acid-catalyzed rearrangement of 1-ethynylcyclohexanol is a reliable method, but low yields can occur due to the following:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is refluxed for a sufficient amount of time. The use of a dehydrating agent like phosphorus pentoxide in benzene (B151609) requires a reflux period of about 2.5 hours.[2]

  • Ineffective Catalyst: The choice and condition of the acid catalyst are important.

    • Solution: Strong acids like sulfuric acid or dehydrating agents like phosphorus pentoxide are effective.[2][3] Ensure the acid used is of appropriate concentration and not degraded. Formic acid (85% aqueous) has also been used successfully.[2]

  • Product Loss During Workup: The product can be lost during the extraction and purification steps.

    • Solution: After decanting the reaction mixture, ensure to wash the remaining solids with the solvent (e.g., ether) to recover any adsorbed product.[3] Careful separation of the organic and aqueous layers is crucial.

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying the final this compound product. What are the common impurities and how can they be removed?

A: The primary impurities will depend on the synthetic route used.

  • For Friedel-Crafts Acylation: Common impurities include unreacted cyclohexene, polymeric materials, and chlorinated byproducts.

    • Purification Protocol:

      • Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

      • Extract the product with a suitable solvent like ether.

      • Wash the organic layer with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

      • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

      • Purify the crude product by fractional distillation under reduced pressure.

  • For 1-Ethynylcyclohexanol Rearrangement: The main impurity is often unreacted starting material.

    • Purification Protocol:

      • After the reaction, wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst.[2]

      • Dry the organic layer over anhydrous sodium sulfate.[2]

      • Remove the solvent by distillation at atmospheric pressure.

      • Carefully fractionate the residue under reduced pressure using a packed column to separate the product from the starting material.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteReactantsCatalyst/ReagentTemperature (°C)Yield (%)Reference
Friedel-Crafts AcylationCyclohexene, Acetyl ChlorideAluminum Chloride (AlCl₃)0-550[1]
Rearrangement1-EthynylcyclohexanolPhosphorus Pentoxide (P₂O₅) in BenzeneReflux56-70[2]
Rearrangement1-Ethynylcyclohexanol85% Aqueous Formic AcidNot SpecifiedNot Specified[2]
Rearrangement1-EthynylcyclohexanolOxalic AcidNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the acylation of cyclohexene with acetyl chloride using an aluminum chloride catalyst.[1]

Materials:

  • Cyclohexene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (or another suitable solvent)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (5% solution)

  • Anhydrous Sodium Sulfate

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous aluminum chloride (1.1 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add acetyl chloride (1 equivalent) to the flask with stirring to form the acylium ion precursor.

  • In the dropping funnel, place a solution of cyclohexene (1 equivalent) in anhydrous dichloromethane.

  • Add the cyclohexene solution dropwise to the stirred AlCl₃-acetyl chloride mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Rearrangement of 1-Ethynylcyclohexanol

This protocol is adapted from Organic Syntheses and involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol.[2]

Materials:

  • 1-Ethynylcyclohexanol (0.32 mole, 40 g)

  • Dry Benzene (250 ml)

  • Phosphorus Pentoxide (10 g)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 500-ml round-bottomed flask, combine 1-ethynylcyclohexanol, dry benzene, and phosphorus pentoxide.[2]

  • Add a boiling chip and attach a reflux condenser to the flask.[2]

  • Gently reflux the benzene solution on a steam cone for 2.5 hours.[2]

  • After refluxing, cool the flask and decant the benzene solution from the phosphorus pentoxide.[2]

  • Wash the decanted solution once with 100 ml of 5% sodium bicarbonate solution.[2]

  • Dry the solution over 15 g of anhydrous sodium sulfate.[2]

  • Remove the benzene by distillation at atmospheric pressure.[2]

  • Carefully fractionate the remaining residue at reduced pressure through a 15-cm helix-packed column.[2]

  • Collect the product boiling at 85–88°/22 mm. The expected yield is 22.5–28 g (56–70%).[2]

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware form_complex Form AlCl3-Acetyl Chloride Complex (0-5°C) prep_glass->form_complex prep_reagents Anhydrous Reagents prep_reagents->form_complex add_cyclohexene Add Cyclohexene Solution Dropwise form_complex->add_cyclohexene stir_reaction Stir at 0-5°C add_cyclohexene->stir_reaction quench Quench with Ice/HCl stir_reaction->quench extract Extract with Solvent quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry (Na2SO4) wash->dry distill Vacuum Distillation dry->distill product This compound distill->product

Caption: Workflow for Friedel-Crafts Acylation of Cyclohexene.

Rearrangement_Workflow cluster_reaction Reaction cluster_workup Workup & Purification mix_reagents Combine 1-Ethynylcyclohexanol, Benzene, and P2O5 reflux Reflux for 2.5 hours mix_reagents->reflux cool_decant Cool and Decant reflux->cool_decant wash Wash with NaHCO3 cool_decant->wash dry Dry (Na2SO4) wash->dry remove_solvent Distill off Benzene dry->remove_solvent fractionate Fractional Distillation (Reduced Pressure) remove_solvent->fractionate product This compound fractionate->product

Caption: Workflow for Rearrangement of 1-Ethynylcyclohexanol.

Caption: Troubleshooting Logic for Low Yield of this compound.

References

Technical Support Center: Synthesis of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-acetylcyclohexene. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section is divided into the two primary synthetic routes for this compound: the Friedel-Crafts acylation of cyclohexene (B86901) and the isomerization of 1-ethynylcyclohexanol.

Route 1: Friedel-Crafts Acylation of Cyclohexene

The reaction of cyclohexene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can be a direct route to this compound. However, it is often plagued by side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a complex mixture of products, not just this compound. What are the likely side products?

A1: In the Friedel-Crafts acylation of cyclohexene, several side products can form. These include:

  • Isomeric Acetylcyclohexenes: Formation of 3-acetylcyclohexene and 4-acetylcyclohexene (B3386530) can occur through rearrangements of the carbocation intermediate.

  • Halogenated Byproducts: A common side product is 2-chlorocyclohexyl methyl ketone, arising from the addition of the acylium ion and a chloride ion across the double bond.

  • Polymerization Products: The strongly acidic conditions can induce polymerization of the cyclohexene starting material, resulting in a tar-like residue.

  • Di-acylation Products: Although less common due to the deactivating effect of the first acyl group, di-acylation can occur under harsh conditions.

Q2: I have a significant amount of a high-boiling, viscous residue in my reaction flask. What is it and how can I avoid it?

A2: This is likely due to the polymerization of cyclohexene. To minimize this:

  • Control the Temperature: Maintain a low reaction temperature (typically 0-5 °C) to disfavor polymerization.

  • Order of Addition: Add the cyclohexene slowly to the mixture of the Lewis acid and acetyl chloride. This keeps the concentration of the alkene low at any given time.

  • Use the Stoichiometric Amount of Lewis Acid: An excess of Lewis acid can promote polymerization.

Q3: My product seems to be a mixture of isomers of acetylcyclohexene. How can I improve the selectivity for the 1-isomer?

A3: The formation of isomers is often a result of carbocation rearrangements. To improve selectivity:

  • Choice of Lewis Acid: Milder Lewis acids may offer better selectivity, although they may also lead to lower conversion rates.

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates. Non-polar solvents are typically used.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize rearrangements.

Q4: I isolated a product with the molecular formula C₈H₁₃ClO. What is it?

A4: This is likely 2-chlorocyclohexyl methyl ketone. This product can be converted to this compound by treatment with a base to induce elimination of HCl.[1]

Route 2: Isomerization of 1-Ethynylcyclohexanol

This method involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol. While it can provide good yields, side reactions can occur, particularly if the reaction conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: My main product is not this compound, but another unsaturated ketone or aldehyde. What is happening?

A1: You are likely observing products from competing rearrangement reactions. The two main competing pathways are:

  • Rupe Rearrangement: This rearrangement of tertiary α-acetylenic alcohols can lead to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[2]

  • Meyer-Schuster Rearrangement: This reaction also involves the rearrangement of propargyl alcohols to form α,β-unsaturated ketones or aldehydes.[2][3]

To favor the formation of this compound, careful selection of the acid catalyst and reaction conditions is crucial.

Q2: I am getting a significant amount of cyclohexanone (B45756) as a byproduct. Why?

A2: The formation of cyclohexanone can occur as a byproduct during the Rupe rearrangement of 1-ethynylcyclohexan-1-ol.[4] The presence of water can also lead to hydration of the starting material or intermediates, which can then decompose to cyclohexanone. Ensuring anhydrous conditions can help minimize this side reaction.

Q3: My reaction is giving a low yield and I see some of my starting material, 1-ethynylcyclohexanol, is unreacted. What can I do?

A3: Low conversion can be due to several factors:

  • Insufficient Catalyst: Ensure you are using the correct catalytic amount of a strong enough acid.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. A study using near-critical water showed that the yield of this compound increased with reaction time up to a certain point, after which it decreased.[4]

  • Presence of Water: Moisture can deactivate the acid catalyst and lead to other side reactions. Use anhydrous solvents and reagents.

Q4: I observe the formation of 1-ethynylcyclohex-1-ene. How can I prevent this?

A4: 1-Ethynylcyclohex-1-ene is a dehydration product of 1-ethynylcyclohexanol and can be a byproduct of the Rupe rearrangement.[4] Using milder reaction conditions and carefully controlling the temperature may help to reduce the extent of this dehydration reaction.

Quantitative Data

Synthetic RouteCatalyst/ReagentsTemperature (°C)Yield (%)Purity/Side ProductsReference
Isomerization of 1-EthynylcyclohexanolPhosphorus pentoxide in benzene (B151609)Reflux56-70Not specified[5]
Isomerization of 1-Ethynylcyclohexanol5 mol% NaHSO₄ in near-critical water26088Byproducts include cyclohexanone and 1-ethynylcyclohex-1-ene[4][6]
Friedel-Crafts Acylation of CyclohexeneAcetyl chloride, AlCl₃Not specifiedNot specifiedCan produce isomeric acetylcyclohexenes and 2-chlorocyclohexyl methyl ketone[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Isomerization of 1-Ethynylcyclohexanol

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • 1-Ethynylcyclohexanol (40 g, 0.32 mole)

  • Dry benzene (250 ml)

  • Phosphorus pentoxide (10 g)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a 500-ml round-bottomed flask, combine 1-ethynylcyclohexanol, dry benzene, and phosphorus pentoxide. Add a boiling chip.

  • Attach a reflux condenser and gently reflux the mixture on a steam cone for 2.5 hours.

  • Cool the flask and decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution once with 100 ml of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionally distill the residue under reduced pressure. The product, this compound, is collected at 85–88°C/22 mm.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation of Cyclohexene (Generalized)

This is a generalized procedure based on standard Friedel-Crafts acylation protocols.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Cyclohexene

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane in the flask and cool to 0-5 °C in an ice bath.

  • Dissolve acetyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add cyclohexene (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend AlCl3 in CH2Cl2 cool Cool to 0-5 °C start->cool add_acyl Add Acetyl Chloride cool->add_acyl add_cyclo Add Cyclohexene add_acyl->add_cyclo Formation of Acylium Ion stir Stir at 0-5 °C, then RT add_cyclo->stir monitor Monitor by TLC stir->monitor quench Quench with HCl/Ice monitor->quench Reaction Complete extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 extract->wash dry Dry over MgSO4 wash->dry purify Purify by Distillation dry->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of cyclohexene.

Isomerization_Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Isomerization of 1-Ethynylcyclohexanol low_yield Low Yield / Incomplete Reaction start->low_yield wrong_product Incorrect Product (Unsaturated Aldehyde/Ketone) start->wrong_product side_products Presence of Cyclohexanone / 1-Ethynylcyclohex-1-ene start->side_products cause_yield Insufficient Catalyst Low Temperature Presence of Water low_yield->cause_yield Leads to cause_rearrangement Meyer-Schuster / Rupe Rearrangement wrong_product->cause_rearrangement Leads to cause_side Side Reactions (e.g., Hydration, Dehydration) side_products->cause_side Leads to sol_yield Increase Catalyst Amount Increase Temperature Ensure Anhydrous Conditions cause_yield->sol_yield Address with sol_rearrangement Use Milder Acid Catalyst Optimize Temperature cause_rearrangement->sol_rearrangement Address with sol_side Ensure Anhydrous Conditions Control Temperature cause_side->sol_side Address with

Caption: Troubleshooting logic for the isomerization of 1-ethynylcyclohexanol.

References

Technical Support Center: Purification of Crude 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-Acetylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. The two primary methods for its synthesis are the rearrangement of 1-ethynylcyclohexanol and the Friedel-Crafts acylation of cyclohexene (B86901).

  • From Rearrangement of 1-Ethynylcyclohexanol:

    • Unreacted 1-Ethynylcyclohexanol: The starting material may not have fully reacted.

    • Cyclohexanone: A potential byproduct from the rearrangement process.[1]

    • 1-Ethynylcyclohex-1-ene: Another possible byproduct from the reaction.[1]

    • Solvent Residues: Depending on the workup, residual solvents may be present.

  • From Friedel-Crafts Acylation of Cyclohexene:

    • β-Chloroketone Intermediate: The reaction proceeds through a β-chloroketone which, if not fully eliminated, will be a major impurity.

    • Di-acylated Products: Although less common due to the deactivating effect of the acetyl group, there is a possibility of forming di-acylated cyclohexene isomers.

    • Unreacted Cyclohexene: Incomplete reaction will leave the starting alkene.

    • Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) may be present if the aqueous workup is incomplete.

Q2: What are the key physical properties to consider during the purification of this compound?

A2: Understanding the physical properties of this compound and its potential impurities is crucial for selecting and optimizing a purification strategy.

PropertyThis compound ValueSignificance for Purification
Boiling Point 201-202 °C (at atmospheric pressure) 85-88 °C (at 22 mmHg)[2]A high boiling point at atmospheric pressure suggests that vacuum distillation is preferable to prevent potential decomposition at elevated temperatures. The significant difference in boiling points between the product and some impurities allows for effective separation by fractional distillation.
Density 0.966 g/mL at 25 °CUseful for calculating molar quantities and for phase separation during aqueous workup.
Refractive Index (n²⁰/D) 1.4892 - 1.4900A quick and effective way to assess the purity of distilled fractions. A constant refractive index across several fractions indicates a pure compound.
Solubility Insoluble in water; soluble in common organic solvents.Dictates the choice of solvents for extraction, washing, and chromatography.
Appearance Clear, very slight yellow liquid.A significant deviation from this, such as a dark color, may indicate the presence of polymeric or high molecular weight impurities.

Q3: Which purification method is most suitable for crude this compound?

A3: The most suitable purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for purifying this compound on a larger scale, especially when dealing with impurities that have significantly different boiling points.[2]

  • Column Chromatography: This technique is ideal for smaller scale purifications or for removing impurities with polarities similar to the product. It is particularly useful for separating isomeric byproducts.

  • Crystallization: As this compound is a liquid at room temperature, crystallization is not a standard purification technique. However, low-temperature crystallization could potentially be employed to remove certain impurities.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of product from impurities.

  • Possible Cause: The fractionating column has insufficient theoretical plates, or the distillation is being conducted too quickly.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A rate of 1-2 drops per second for the collected distillate is a good starting point.[3]

    • Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.

Problem 2: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high. This compound, being an α,β-unsaturated ketone, can be susceptible to polymerization or decomposition at high temperatures.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point of the compound. A reported boiling point is 85-88 °C at 22 mmHg.[2]

    • Ensure the heating mantle is not set too high. The temperature of the heating source should be just enough to maintain a steady distillation rate.

Problem 3: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • If using a magnetic stirrer, ensure the stirring is vigorous enough to create a vortex.

Column Chromatography

Problem 1: The product and impurities are eluting together.

  • Possible Cause: The solvent system (eluent) is too polar.

  • Solution:

    • Decrease the polarity of the eluent. For α,β-unsaturated ketones, a common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.

    • Perform thin-layer chromatography (TLC) with various solvent ratios to find an eluent system that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). The desired compound should have an Rf value of around 0.3-0.4 for optimal column separation.

Problem 2: The product is streaking on the column.

  • Possible Cause: The sample was loaded in too much solvent, or the sample is not fully soluble in the eluent. The silica (B1680970) gel may also be too acidic.

  • Solution:

    • Dissolve the crude product in the minimum amount of the eluent before loading it onto the column.

    • If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

    • For acid-sensitive compounds, neutral alumina (B75360) can be used as the stationary phase instead of silica gel.

Problem 3: Low recovery of the product.

  • Possible Cause: The product is irreversibly adsorbed onto the stationary phase, or the column was allowed to run dry.

  • Solution:

    • If the product is highly polar, it may be necessary to use a more polar eluent to wash it off the column.

    • Never let the solvent level drop below the top of the stationary phase, as this can cause cracking of the adsorbent bed and lead to poor separation and recovery.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from a standard procedure for the purification of this compound.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., a 15-cm Vigreux column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Transfer the crude this compound to a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Distillation: a. Begin stirring (if using a stir bar) and slowly apply vacuum. b. Gently heat the distillation flask using a heating mantle. c. Collect a forerun fraction, which will contain any low-boiling impurities. d. As the temperature stabilizes at the boiling point of this compound at the applied pressure (e.g., ~85-88 °C at 22 mmHg), change the receiving flask to collect the main product fraction. e. Continue collecting the main fraction as long as the temperature remains constant. f. Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Purity Analysis: Analyze the collected fractions by gas chromatography-mass spectrometry (GC-MS) or by measuring their refractive index to confirm purity.

Protocol 2: Purification by Column Chromatography
  • Adsorbent and Eluent Selection: a. Use silica gel (60-120 mesh) as the stationary phase. b. Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.35 for this compound.

  • Column Packing: a. Prepare a slurry of silica gel in the chosen eluent. b. Pour the slurry into a chromatography column with a cotton or glass wool plug at the bottom. c. Allow the silica to settle, and then add a layer of sand on top to protect the surface. d. Drain the solvent until the level is just above the sand.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully add the sample solution to the top of the column using a pipette. c. Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution and Fraction Collection: a. Carefully add fresh eluent to the top of the column. b. Begin collecting fractions in test tubes or flasks. c. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Large Scale / Boiling Point Difference chromatography Column Chromatography crude->chromatography Small Scale / Polarity Similarity analysis Purity Analysis (GC-MS, Refractive Index) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of crude this compound.

Distillation_Troubleshooting cluster_poor_separation Poor Separation cluster_decomposition Product Decomposition cluster_bumping Uneven Boiling cause1 Insufficient Theoretical Plates solution1 Use Longer/More Efficient Column cause1->solution1 cause2 Distillation Too Fast solution2 Reduce Distillation Rate cause2->solution2 cause3 High Distillation Temperature solution3 Use Vacuum Distillation cause3->solution3 cause4 Lack of Boiling Chips/Stirring solution4 Add Boiling Chips/Stir Bar cause4->solution4

References

Optimizing Diels-Alder Reactions with 1-Acetylcyclohexene: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic systems. When employing α,β-unsaturated ketones like 1-acetylcyclohexene as a dienophile, careful optimization of reaction conditions is crucial to ensure high yields and desired stereoselectivity. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Diels-Alder reaction with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Diels-Alder reaction with this compound consistently low?

A1: Low yields can stem from several factors. Firstly, the inherent reactivity of this compound as a dienophile is moderate due to the electron-withdrawing acetyl group being somewhat sterically hindered. Several factors could be at play:

  • Insufficient Reaction Temperature or Time: Thermal Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.

  • Equilibrium and Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at excessively high temperatures, the equilibrium can shift back towards the starting materials (a retro-Diels-Alder reaction).[1] This is particularly relevant if the desired adduct is thermally unstable.

  • Diene Isomerization: Some dienes can isomerize to a non-reactive s-trans conformation at the reaction temperature. The Diels-Alder reaction requires the diene to be in the s-cis conformation.

  • Side Reactions: Polymerization of the starting materials, especially under prolonged heating, can significantly reduce the yield of the desired cycloadduct.

Solutions:

  • Optimize Temperature and Time: Systematically screen a range of temperatures and monitor the reaction progress by techniques like TLC or GC-MS to find the optimal balance.

  • Consider Lewis Acid Catalysis: Lewis acids can significantly accelerate the reaction by coordinating to the carbonyl oxygen of this compound, making it a more potent dienophile.[2][3][4] This often allows for lower reaction temperatures and shorter reaction times, minimizing side reactions.

  • Choose an Appropriate Solvent: The choice of solvent can influence the reaction rate. While non-polar solvents are common, polar solvents can sometimes accelerate the reaction.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?

A2: When using an unsymmetrical diene, the reaction with this compound can potentially yield two different regioisomers.

  • Electronic Effects: The regioselectivity is primarily governed by the electronic properties of the substituents on the diene. Electron-donating groups on the diene will direct the cycloaddition in a predictable manner.

  • Steric Hindrance: Steric bulk on either the diene or the dienophile can also influence which regioisomer is favored.

Solutions:

  • Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity by amplifying the electronic differences between the reacting carbons.

  • Diene Modification: If possible, modifying the substituents on the diene can be a strategy to favor the formation of a single regioisomer.

Q3: The stereoselectivity of my reaction is poor, leading to a mixture of endo and exo products. How can I favor the formation of the desired stereoisomer?

A3: The Diels-Alder reaction can produce endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product. At higher temperatures, the reaction can become thermodynamically controlled, potentially leading to a higher proportion of the more stable exo product via a retro-Diels-Alder/Diels-Alder equilibrium.[5]

Solutions:

  • Employ Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo transition state, leading to higher endo selectivity.[6]

  • Lower the Reaction Temperature: If thermally feasible, running the reaction at the lowest possible temperature that still provides a reasonable reaction rate will maximize the formation of the endo product.

Frequently Asked Questions (FAQs)

Q1: What are some common side reactions to be aware of when using this compound in a Diels-Alder reaction?

A1: Besides the retro-Diels-Alder reaction, other potential side reactions include:

  • Polymerization: this compound, like many alkenes, can undergo polymerization, especially at high temperatures or in the presence of certain catalysts. This can lead to the formation of oligomeric or polymeric materials, reducing the yield of the desired adduct.

  • Michael Addition: Under certain conditions, particularly with nucleophilic dienes or in the presence of certain catalysts, a Michael addition to the α,β-unsaturated ketone system of this compound can occur as a competing reaction pathway.

  • Diene Dimerization: Many reactive dienes, such as cyclopentadiene, can undergo self-Diels-Alder reactions to form dimers.

Q2: Which Lewis acids are most effective for catalyzing the Diels-Alder reaction with this compound?

A2: A variety of Lewis acids can be employed to catalyze Diels-Alder reactions with α,β-unsaturated ketones. Common choices include:

  • Aluminum-based: Aluminum chloride (AlCl₃) and ethylaluminum dichloride (EtAlCl₂) are powerful Lewis acids that can significantly accelerate the reaction. Mixed Lewis acid systems like AlBr₃/AlMe₃ have also been shown to be effective for hindered systems.[4]

  • Boron-based: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and versatile Lewis acid.

  • Titanium-based: Titanium tetrachloride (TiCl₄) is another effective Lewis acid for this transformation.

  • Zinc-based: Zinc chloride (ZnCl₂) can also be used, often offering milder reaction conditions.

The optimal Lewis acid and its stoichiometry should be determined empirically for each specific diene-dienophile combination.

Q3: What solvents are recommended for the Diels-Alder reaction of this compound?

A3: The choice of solvent can impact reaction rate and selectivity.

  • Non-polar solvents: Toluene, benzene, and xylenes (B1142099) are common choices, particularly for thermal reactions, as they are relatively inert and have high boiling points.

  • Chlorinated solvents: Dichloromethane (DCM) and chloroform (B151607) are often used for Lewis acid-catalyzed reactions as they are good at solvating the Lewis acid-dienophile complex.

  • Polar aprotic solvents: While less common, polar aprotic solvents can sometimes accelerate Diels-Alder reactions.

It is crucial to use dry solvents, especially when employing water-sensitive Lewis acids.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Diels-Alder reaction of this compound with various dienes. Please note that these are illustrative examples, and optimal conditions may vary.

Table 1: Thermal Diels-Alder Reactions of this compound

DieneSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dimethyl-1,3-butadieneToluene1102475Fictionalized Data
IsopreneXylene1404860Fictionalized Data
CyclopentadieneBenzene801285Fictionalized Data
1,3-ButadieneToluene (sealed tube)1502455Fictionalized Data

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of this compound

DieneLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dimethyl-1,3-butadieneAlCl₃ (0.5)DCM0 to rt492Fictionalized Data
IsopreneEtAlCl₂ (0.3)DCM-20688Fictionalized Data
CyclopentadieneBF₃·OEt₂ (1.0)CH₂Cl₂-78 to 0295Fictionalized Data
1,3-ButadieneTiCl₄ (0.5)DCM-78878Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add the diene (1.2-2.0 eq.) and the desired solvent (e.g., toluene, xylene).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired Diels-Alder adduct.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a dry, inert atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stir bar, add the Lewis acid (0.2-1.0 eq.) and the desired dry solvent (e.g., DCM).

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C).

  • Slowly add this compound (1.0 eq.) to the Lewis acid suspension/solution.

  • Stir the mixture for 15-30 minutes.

  • Add the diene (1.1-1.5 eq.) dropwise.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_thermal Thermal Reaction cluster_catalyzed Lewis Acid Catalyzed cluster_workup Workup & Purification A Select Diene and This compound B Choose Reaction Type (Thermal or Catalyzed) A->B C Combine Reactants in High-Boiling Solvent B->C Thermal E Cool Lewis Acid in Anhydrous Solvent B->E Catalyzed D Heat to Reflux C->D H Reaction Monitoring (TLC, GC-MS) D->H F Add this compound E->F G Add Diene F->G G->H I Quench Reaction (if catalyzed) H->I J Extraction & Drying I->J K Purification (Chromatography/ Recrystallization) J->K L Characterization (NMR, MS, IR) K->L

Caption: Experimental workflow for the Diels-Alder reaction of this compound.

Troubleshooting_Diels_Alder Start Low Yield or No Reaction Q1 Is the reaction thermally demanding? Start->Q1 Q2 Are there multiple products? Start->Q2 Q3 Side reactions observed? Start->Q3 A1_Yes Increase Temperature or Reaction Time Q1->A1_Yes Yes A1_No Consider Lewis Acid Catalysis Q1->A1_No No A2_Regio Poor Regioselectivity? Q2->A2_Regio A2_Stereo Poor Stereoselectivity? Q2->A2_Stereo Sol_Regio Use Lewis Acid to enhance selectivity A2_Regio->Sol_Regio Sol_Stereo Lower Temperature or use Lewis Acid A2_Stereo->Sol_Stereo A3_Polymer Polymerization? Q3->A3_Polymer A3_Retro Retro-Diels-Alder? Q3->A3_Retro Sol_Polymer Lower Temperature, shorter time, or use catalyst A3_Polymer->Sol_Polymer Sol_Retro Lower Reaction Temperature A3_Retro->Sol_Retro

Caption: Troubleshooting decision tree for common Diels-Alder reaction issues.

Reaction_Parameters cluster_temp Temperature Effects cluster_catalyst Catalyst Effects Parameters Reaction Parameters Temperature Solvent Catalyst (Lewis Acid) Reaction Time Outcomes Reaction Outcomes Yield Regioselectivity Stereoselectivity (Endo/Exo) Side Reactions Parameters->Outcomes Influence Temp_Rate Rate ↑ Parameters:s->Temp_Rate Cat_Rate Rate ↑↑ Parameters:s->Cat_Rate Temp_Retro Retro-DA ↑ Temp_Retro->Outcomes:n affects Yield Temp_Exo Exo Product ↑ Temp_Exo->Outcomes:n affects Stereoselectivity Cat_Regio Regioselectivity ↑ Cat_Regio->Outcomes:n affects Regioselectivity Cat_Endo Endo Selectivity ↑ Cat_Endo->Outcomes:n affects Stereoselectivity Cat_Temp Lower Temp Possible

Caption: Relationship between key reaction parameters and outcomes.

References

Technical Support Center: Purification of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetylcyclohexene. The following information is designed to help you effectively remove impurities from your sample.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: The impurities present in this compound largely depend on the synthetic route used for its preparation.

  • From 1-Ethynylcyclohexanol (Meyer-Schuster Rearrangement):

    • Unreacted 1-Ethynylcyclohexanol.

    • Byproducts from side reactions, such as those resulting from the Rupe rearrangement.[1]

    • Residual acid catalyst (e.g., phosphorus pentoxide, oxalic acid, or formic acid).[2]

  • From Cyclohexene (B86901) and Acetyl Chloride (Friedel-Crafts Acylation):

    • Unreacted cyclohexene and acetyl chloride.

    • Di-acylated cyclohexene regioisomers.

    • Polymeric materials.

    • Residual Lewis acid catalyst (e.g., aluminum chloride).[2]

Q2: What is the recommended general procedure for purifying this compound?

A2: A common purification strategy involves an initial aqueous workup followed by either fractional vacuum distillation or column chromatography. The choice between distillation and chromatography depends on the nature of the impurities.

  • Aqueous Workup: Neutralize any acid catalyst with a mild base like a 5% sodium bicarbonate solution.[2] Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

  • Purification:

    • Fractional Vacuum Distillation: This is the preferred method for separating this compound from impurities with significantly different boiling points.[2]

    • Column Chromatography: This is effective for removing polar impurities and isomers with similar boiling points.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: The following table summarizes the key physical properties of this compound.

PropertyValue
Boiling Point 201-202 °C (at atmospheric pressure)[3][4]
85-88 °C (at 22 mmHg)[2]
Density 0.966 g/mL (at 25 °C)[3][4]
Refractive Index n20/D 1.49[3][4]
Appearance Clear, slightly yellow liquid[4]

Troubleshooting Guides

Fractional Vacuum Distillation

Problem 1: The separation of components is poor, and fractions are impure.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for separation. A slower distillation rate often leads to better separation.[5]

    • Check for Azeotropes: Some impurities may form an azeotrope with the product. In this case, column chromatography is a better purification method.

Problem 2: The product is not distilling at the expected temperature and pressure.

  • Possible Cause: The vacuum system is not reaching the desired pressure, or the thermometer is incorrectly placed.

  • Solution:

    • Inspect Vacuum System: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the pressure gauge is accurate.

    • Correct Thermometer Placement: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]

Problem 3: The compound appears to be decomposing in the distillation flask.

  • Possible Cause: this compound, being an α,β-unsaturated ketone, can be sensitive to high temperatures.

  • Solution:

    • Use a Lower Pressure: Distilling at a lower pressure will reduce the required temperature.

    • Use a Heating Mantle with Stirring: This ensures even heating and prevents localized overheating.

    • Minimize Distillation Time: Do not heat the distillation flask for longer than necessary.

The following table provides the boiling points of this compound and potential impurities to aid in troubleshooting distillation.

CompoundBoiling Point (°C)
This compound 201-202 [3][4]
Cyclohexene83
Acetyl Chloride52
1-Ethynylcyclohexanol180-181
1-Acetylcyclohexanol92-94 (at 15 mmHg)[7]
Column Chromatography

Problem 1: The compound does not move from the baseline on the TLC plate, even with a polar solvent system.

  • Possible Cause: this compound is a relatively polar ketone and may be interacting strongly with the silica (B1680970) gel.

  • Solution:

Problem 2: The compound streaks on the TLC plate and the column.

  • Possible Cause: The sample is too concentrated, or it is interacting too strongly with the stationary phase.

  • Solution:

    • Dilute the Sample: Ensure the sample is sufficiently diluted before loading it onto the column.

    • Use a Different Solvent System: Experiment with different solvent systems during TLC analysis to find one that gives a well-defined spot with an Rf value between 0.2 and 0.4.[10]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.[11]

Problem 3: The separation of the product from an impurity is poor.

  • Possible Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Fine-tune the Solvent System: Use a shallow gradient of the eluent or an isocratic elution with a solvent system that provides the best separation on the TLC plate.

    • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (B75360) (neutral, acidic, or basic) or a reverse-phase silica gel (C18).[12]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from a standard procedure for the purification of this compound.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., a 15-cm Vigreux column). Ensure all glass joints are properly sealed and connected to a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum, aiming for a pressure of around 22 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities that distill first.

    • Collect the main fraction of this compound at a head temperature of 85-88 °C.[2]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different solvent systems of ethyl acetate in hexanes (e.g., 10:1, 5:1, 2:1 hexanes:ethyl acetate) to find the optimal eluent for separation. The ideal Rf value for the product is between 0.2 and 0.4.[10]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully add the sample to the top of the silica gel.

    • Alternatively, use the dry loading method described in the troubleshooting section.[11]

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup dried_crude Dried Crude Product workup->dried_crude distillation Fractional Vacuum Distillation dried_crude->distillation Impurities with different B.P. chromatography Column Chromatography dried_crude->chromatography Polar impurities or isomers with similar B.P. analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for this compound.

TroubleshootingWorkflow Troubleshooting Impure this compound start Is the product pure after the first purification step? yes Yes start->yes no No start->no distillation_issue If distillation was used, are boiling points of impurities too close? no->distillation_issue Distillation performed chromatography_issue If chromatography was used, was separation poor? no->chromatography_issue Chromatography performed switch_to_chromatography Switch to Column Chromatography distillation_issue->switch_to_chromatography Yes optimize_distillation Optimize Distillation: - Increase column efficiency - Adjust reflux ratio distillation_issue->optimize_distillation No switch_to_distillation Switch to Fractional Vacuum Distillation chromatography_issue->switch_to_distillation Yes, and B.P.s are different optimize_chromatography Optimize Chromatography: - Adjust solvent system - Try a different stationary phase chromatography_issue->optimize_chromatography No

Caption: Troubleshooting decision tree for impure this compound.

References

Troubleshooting low conversion rates in 1-Acetylcyclohexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Acetylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-documented methods for synthesizing this compound are the Friedel-Crafts acylation of cyclohexene (B86901) and the acid-catalyzed rearrangement of 1-ethynylcyclohexanol.[1]

Q2: I am experiencing a significantly lower than expected yield. What are the general areas I should investigate?

A2: Low yields in organic synthesis can often be attributed to a few key areas: reagent quality, reaction conditions, and the work-up procedure. It is crucial to ensure all reagents are pure and anhydrous, reaction parameters such as temperature and time are optimized, and product loss is minimized during extraction and purification.[2]

Q3: Are there any known common byproducts in these reactions that could be complicating my purification?

A3: Yes, byproduct formation is a common issue. In the Friedel-Crafts acylation of cyclohexene, potential byproducts can arise from polymerization of the starting material or side reactions with impurities. In the rearrangement of 1-ethynylcyclohexanol, incomplete reaction can leave starting material, and alternative rearrangements (like the Rupe rearrangement) can lead to isomeric ketones.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for the two primary synthetic routes to this compound.

Route 1: Friedel-Crafts Acylation of Cyclohexene

The Friedel-Crafts acylation of cyclohexene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst is a standard method for forming this compound. However, achieving high conversion rates can be challenging.

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated by atmospheric water.[2]Use a fresh, unopened container of the Lewis acid or ensure it has been stored in a desiccator. The catalyst should be a fine, free-flowing powder.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[2]Use a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.
Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or GC-MS.
Formation of a Tar-like Substance Polymerization of Cyclohexene: This can be initiated by the Lewis acid, especially at higher temperatures.Maintain a low reaction temperature, at least initially. Add the cyclohexene slowly to the reaction mixture.
Difficult Product Isolation Emulsion during Work-up: The quenching of the reaction with water can sometimes lead to the formation of stable emulsions.Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl to break up the aluminum complexes.

Materials:

  • Cyclohexene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere. Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Add a solution of cyclohexene (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

G start Low Conversion Rate in Friedel-Crafts Acylation check_catalyst Check Lewis Acid Catalyst (e.g., AlCl₃) start->check_catalyst catalyst_issue Is the catalyst old or clumpy? check_catalyst->catalyst_issue replace_catalyst Use fresh, anhydrous catalyst from a new container. catalyst_issue->replace_catalyst Yes check_conditions Review Reaction Conditions catalyst_issue->check_conditions No end Improved Conversion Rate replace_catalyst->end temp_issue Was the reaction run at low temperature? check_conditions->temp_issue increase_temp Gradually increase temperature and monitor by TLC/GC-MS. temp_issue->increase_temp Yes check_reagents Verify Reagent Quality temp_issue->check_reagents No increase_temp->end reagent_issue Are reagents and solvents strictly anhydrous? check_reagents->reagent_issue dry_reagents Ensure all reagents and solvents are properly dried. reagent_issue->dry_reagents No workup_issue Check Work-up Procedure reagent_issue->workup_issue Yes dry_reagents->end emulsion_problem Did an emulsion form during a queous work-up? workup_issue->emulsion_problem improve_quench Quench by adding reaction mixture to ice/conc. HCl with vigorous stirring. emulsion_problem->improve_quench Yes emulsion_problem->end No improve_quench->end

Troubleshooting workflow for Friedel-Crafts acylation.
Route 2: Rearrangement of 1-Ethynylcyclohexanol

The acid-catalyzed rearrangement of 1-ethynylcyclohexanol, a type of Meyer-Schuster rearrangement, is another effective method to produce this compound.[3]

ProblemPotential CauseRecommended Solution
Low or No Conversion Weak Acid Catalyst: The acid may not be strong enough to efficiently protonate the hydroxyl group and facilitate the rearrangement.Use a stronger acid catalyst, such as phosphorus pentoxide or sulfuric acid.[1]
Low Reaction Temperature: The rearrangement may be slow at lower temperatures.Increase the reaction temperature by refluxing the solution.
Formation of Byproducts Rupe Rearrangement: For tertiary alcohols, the Rupe rearrangement can compete with the Meyer-Schuster rearrangement, leading to the formation of an α,β-unsaturated methyl ketone instead of an aldehyde or the desired ketone.[3]Use milder reaction conditions or a different catalyst to favor the Meyer-Schuster pathway.
Product Degradation Harsh Acidic Conditions: Prolonged exposure to strong acids, especially at high temperatures, can lead to decomposition of the product.Monitor the reaction closely and quench it as soon as the starting material is consumed. Use a milder acid if possible.

Materials:

  • 1-Ethynylcyclohexanol

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous benzene (B151609) or toluene

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-ethynylcyclohexanol (1.0 equivalent) and anhydrous benzene or toluene.

  • Addition of Catalyst: Carefully add phosphorus pentoxide (a dehydrating agent and acid catalyst) to the flask.

  • Reaction: Gently reflux the mixture for 2-3 hours. Monitor the progress of the reaction by TLC or GC-MS.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Decant the organic layer from the phosphorus pentoxide residue.

  • Washing: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.[1]

G start Low Conversion Rate in 1-Ethynylcyclohexanol Rearrangement check_catalyst Check Acid Catalyst start->check_catalyst catalyst_issue Is the acid catalyst strong enough? check_catalyst->catalyst_issue stronger_catalyst Use a stronger acid catalyst (e.g., P₂O₅, H₂SO₄). catalyst_issue->stronger_catalyst No check_conditions Review Reaction Conditions catalyst_issue->check_conditions Yes end Improved Conversion Rate stronger_catalyst->end temp_issue Was the reaction temperature too low? check_conditions->temp_issue increase_temp Increase temperature to reflux. temp_issue->increase_temp Yes check_byproducts Analyze for Byproducts temp_issue->check_byproducts No increase_temp->end byproduct_issue Is there evidence of Rupe rearrangement byproducts? check_byproducts->byproduct_issue milder_conditions Use milder conditions or a different catalyst. byproduct_issue->milder_conditions Yes byproduct_issue->end No milder_conditions->end

Troubleshooting workflow for 1-ethynylcyclohexanol rearrangement.

References

Technical Support Center: Synthesis of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Acetylcyclohexene. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

There are three main catalytic routes for the synthesis of this compound:

  • Friedel-Crafts Acylation of Cyclohexene (B86901): This method involves the reaction of cyclohexene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

  • Rearrangement of 1-Ethynylcyclohexanol: This route utilizes an acid catalyst, such as phosphorus pentoxide, oxalic acid, or formic acid, to induce the rearrangement of 1-ethynylcyclohexanol to this compound.[1]

  • Diels-Alder Reaction: This approach involves the [4+2] cycloaddition of a diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl vinyl ketone). The resulting adduct can then be used to produce this compound. Lewis acids can be used to catalyze this reaction.

Troubleshooting Guides

Method 1: Friedel-Crafts Acylation of Cyclohexene

Q2: I am getting a very low yield in my Friedel-Crafts acylation. What are the common causes and how can I improve it?

Low yields in Friedel-Crafts acylation are a common issue. Here are the primary causes and troubleshooting steps:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use a freshly opened bottle of AlCl₃ or purify the existing stock.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required. Consider increasing the catalyst loading.

  • Poor Quality Reagents: Use purified cyclohexene and acetyl chloride to avoid side reactions.

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. If the reaction is sluggish at room temperature, gentle heating might be necessary. However, excessively high temperatures can lead to decomposition and side product formation.

Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?

Side products in the acylation of cyclohexene can arise from several pathways:

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, it can occur if the reaction conditions are too harsh.

  • Rearrangement of the Cyclohexene Ring: While less of an issue with acylation, carbocation intermediates can potentially lead to rearranged products.

  • Addition Products: Formal addition of the acyl chloride or other reagents across the double bond can occur.[2]

To minimize side products, ensure a well-controlled reaction temperature and consider using a less reactive Lewis acid catalyst.

Method 2: Rearrangement of 1-Ethynylcyclohexanol

Q4: The rearrangement of 1-ethynylcyclohexanol is not proceeding to completion. What could be the issue?

Incomplete conversion can be due to a few factors:

  • Catalyst Degradation: If using a moisture-sensitive catalyst like phosphorus pentoxide, ensure anhydrous conditions are maintained.

  • Insufficient Catalyst Loading: The amount of acid catalyst is crucial. A low concentration may result in a slow or incomplete reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

Q5: I am observing the formation of significant byproducts. What are they and how can I avoid them?

A common issue with the acid-catalyzed rearrangement of ethynylcarbinols is the potential for side reactions. Careful control of reaction conditions is key to minimizing these. One known tendency of ethynylcarbinols is to undergo rearrangement, and the purity of the product should be carefully established.[3]

Method 3: Diels-Alder Reaction

Q6: My Diels-Alder reaction has a low conversion rate. How can I improve the yield of the cycloadduct?

Low conversion in a Diels-Alder reaction can be addressed by:

  • Catalyst Choice: The use of a Lewis acid catalyst can significantly accelerate the reaction.

  • Reaction Temperature: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy. However, be aware of the retro-Diels-Alder reaction at very high temperatures.

  • Purity of Reactants: Ensure the diene and dienophile are pure, as impurities can inhibit the reaction.

  • Solvent: The choice of solvent can influence the reaction rate.

Q7: I am observing the formation of regioisomers or stereoisomers. How can I control the selectivity?

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. The stereoselectivity (endo vs. exo products) can be influenced by the catalyst and reaction temperature. Bulky Lewis acids have been shown to favor the formation of the exo product in reactions with α,β-enals.[4]

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis

Synthetic MethodCatalystStarting MaterialsReaction ConditionsYield (%)Reference(s)
Friedel-Crafts AcylationAlCl₃Cyclohexene, Acetyl ChlorideMethylene (B1212753) chloride, 0°C to room temp.Moderate[2][5]
RearrangementP₄O₁₀1-EthynylcyclohexanolBenzene (B151609), reflux (2.5 hours)56-70%[1]
RearrangementFormic Acid (85%)1-Ethynylcyclohexanol--[1]
RearrangementOxalic Acid1-Ethynylcyclohexanol--[1]
Diels-Alder ReactionLewis Acids (e.g., BF₃)1,3-Butadiene (B125203), Methyl Vinyl KetoneCan be catalyzed to improve rate and selectivityVaries[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cyclohexene

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Acetyl chloride

  • Cyclohexene

  • Round-bottomed flask with addition funnel and reflux condenser

  • Ice/water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in anhydrous methylene chloride dropwise to the stirred suspension over 10 minutes.

  • After the addition of acetyl chloride is complete, add a solution of cyclohexene (1.0 equivalent) in anhydrous methylene chloride dropwise over a period of time that prevents the solution from boiling excessively.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be further purified by distillation.[5]

Protocol 2: Rearrangement of 1-Ethynylcyclohexanol

Materials:

  • 1-Ethynylcyclohexanol

  • Phosphorus pentoxide (P₄O₁₀)

  • Dry benzene

  • Round-bottom flask with a reflux condenser

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL round-bottom flask, place 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide.

  • Attach a reflux condenser and gently reflux the solution for 2.5 hours.

  • Cool the flask and decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution with 100 mL of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Carefully fractionate the residue at reduced pressure to obtain this compound. The product typically boils at 85–88°C/22 mm Hg.[1]

Protocol 3: Diels-Alder Reaction of 1,3-Butadiene and Methyl Vinyl Ketone

Materials:

  • 3-Sulfolene (B121364) (butadiene sulfone) as a source of 1,3-butadiene

  • Methyl vinyl ketone (dienophile)

  • Lewis acid catalyst (e.g., BF₃·OEt₂) (optional)

  • High-boiling solvent (e.g., xylene)

  • Reflux apparatus

Procedure:

  • Set up a reflux apparatus. To a round-bottom flask, add 3-sulfolene, methyl vinyl ketone, and the solvent. If using a catalyst, it can be added at this stage.

  • Heat the reaction mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which will then react with methyl vinyl ketone.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The workup procedure will depend on the specific reactants and solvent used but will typically involve an aqueous wash and extraction, followed by drying and solvent removal.

  • The resulting 4-acetylcyclohexene (B3386530) can be isomerized to this compound under acidic or basic conditions.

Mandatory Visualizations

experimental_workflow_friedel_crafts cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Suspend AlCl₃ in CH₂Cl₂ B Cool to 0°C A->B C Add Acetyl Chloride B->C Dropwise D Add Cyclohexene C->D E Stir at RT D->E F Quench with HCl/ice E->F G Extract with CH₂Cl₂ F->G H Wash with NaHCO₃ G->H I Dry and Evaporate H->I J Distill Product I->J

Caption: Experimental workflow for the Friedel-Crafts acylation of cyclohexene.

experimental_workflow_rearrangement cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: 1-Ethynylcyclohexanol, P₄O₁₀, Benzene B Reflux for 2.5h A->B C Cool and Decant B->C D Wash with NaHCO₃ C->D E Dry Organic Layer D->E F Distill off Benzene E->F G Fractional Distillation (Reduced Pressure) F->G

Caption: Experimental workflow for the rearrangement of 1-ethynylcyclohexanol.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Quality start Low Yield or Side Products q1 Check Catalyst Activity start->q1 q2 Review Reaction Conditions start->q2 q3 Verify Reagent Purity start->q3 a1 Use Fresh/Anhydrous Catalyst q1->a1 Moisture sensitive? a2 Increase Catalyst Loading q1->a2 Stoichiometric needed? b1 Adjust Temperature q2->b1 b2 Increase Reaction Time q2->b2 b3 Ensure Anhydrous Setup q2->b3 c1 Purify Starting Materials q3->c1

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Temperature Control in Exothermic Reactions of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving 1-acetylcyclohexene.

Troubleshooting Guide

Exothermic reactions involving this compound, such as electrophilic additions or certain types of condensations, can be challenging to control.[1][2][3][4][5] The heat generated can lead to side reactions, reduced yield, and potential safety hazards.[1][6] This guide addresses specific issues you may encounter.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase 1. Reagent addition is too fast.2. Inadequate cooling.3. Initial temperature of reactants is too high.1. Add reagents dropwise or via a syringe pump for controlled addition.2. Ensure the reaction flask is adequately immersed in a cooling bath (e.g., ice-water, ice-salt). Consider a larger or more efficient cooling system.[6]3. Pre-cool reactants before addition.[6]
Formation of Dark, Tar-Like Substances 1. Excessive reaction temperature leading to polymerization or decomposition.[6]2. High concentration of a catalyst or reagent.1. Immediately reduce or stop reagent addition and enhance cooling to lower the reaction temperature.[6]2. Consider using a lower concentration of the catalyst or a milder catalyst.[6]
Low Yield of Desired Product 1. Side reactions due to poor temperature control.2. Incomplete reaction.1. Maintain a consistent, low temperature throughout the reaction.[6]2. Ensure sufficient reaction time at the optimal temperature.
Inconsistent Results Between Batches 1. Variations in heat dissipation at different scales.2. Inconsistent reagent addition rates.1. Be aware that scaling up a reaction can change the surface-area-to-volume ratio, affecting heat transfer. Re-optimize temperature control for larger batches.[1]2. Standardize addition rates using automated equipment.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with exothermic reactions of this compound?

A1: The main concern is a thermal runaway, where the reaction rate increases as the temperature rises, leading to an even faster rate of heat generation.[1] This can cause the reaction to boil uncontrollably, potentially leading to a dangerous increase in pressure and release of flammable or hazardous materials. This compound itself is a combustible liquid and can cause skin and eye irritation.[7]

Q2: What type of cooling bath is most effective for controlling these reactions?

A2: The choice of cooling bath depends on the desired reaction temperature. For moderate cooling, an ice-water bath (0 °C) is often sufficient. For lower temperatures, an ice-salt bath (can reach below -10 °C) or a dry ice-acetone bath (approx. -78 °C) can be used. For precise temperature control, a cryostat or a temperature-controlled circulator is recommended.

Q3: How can I monitor the temperature of my reaction effectively?

A3: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, ensuring the probe is not touching the sides of the flask. For reactions that are sensitive to localized heating, multiple temperature probes can provide a better understanding of the temperature distribution.[1]

Q4: Can the order of reagent addition affect temperature control?

A4: Yes, the order of addition is critical. Often, it is best to add the more reactive reagent slowly to a cooled solution of the other reactants. This allows the heat generated to be dissipated more effectively.

Q5: Are there alternative reactor technologies that can improve temperature control?

A5: Flow chemistry reactors offer significant advantages for managing exothermic reactions.[8] Their high surface-area-to-volume ratio allows for very efficient heat exchange, preventing the build-up of heat and reducing the risk of thermal runaway.[1][8]

Experimental Protocols

General Protocol for a Controlled Electrophilic Addition to this compound

This protocol outlines a general procedure for an electrophilic addition reaction, emphasizing temperature control. Note: Specific reagents, concentrations, and reaction times will vary depending on the specific transformation.

Materials:

  • This compound

  • Electrophilic reagent (e.g., bromine in an inert solvent)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Cooling bath (e.g., ice-water bath)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer/thermocouple

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the flask is securely clamped in the cooling bath.

  • Initial Cooling: Dissolve this compound in the chosen anhydrous solvent in the round-bottom flask. Begin stirring and cool the solution to the target temperature (e.g., 0 °C) using the cooling bath.

  • Slow Addition of Reagent: Prepare a solution of the electrophilic reagent in the same solvent in the dropping funnel. Once the substrate solution is at the target temperature, begin adding the electrophile dropwise.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the desired temperature. If the temperature begins to rise rapidly, stop the addition immediately until the temperature is back under control.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the controlled temperature for the specified time to ensure completion.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup, extraction, and purification steps.

Visualizations

Troubleshooting_Workflow start High Temperature Excursion check_addition Is reagent addition ongoing? start->check_addition stop_addition Stop reagent addition check_addition->stop_addition Yes enhance_cooling Enhance cooling (e.g., add more ice) check_addition->enhance_cooling No stop_addition->enhance_cooling monitor_temp Monitor temperature enhance_cooling->monitor_temp temp_decreasing Is temperature decreasing? monitor_temp->temp_decreasing resume_slowly Resume addition at a slower rate temp_decreasing->resume_slowly Yes investigate Investigate other causes (e.g., cooling failure) temp_decreasing->investigate No stable Reaction Stable resume_slowly->stable Experimental_Workflow setup 1. Assemble Apparatus in Fume Hood dissolve 2. Dissolve this compound in Solvent setup->dissolve cool 3. Cool Solution in Bath dissolve->cool add_reagent 4. Add Electrophile Dropwise cool->add_reagent monitor 5. Monitor Internal Temperature add_reagent->monitor monitor->add_reagent Adjust Rate stir 6. Stir at Controlled Temperature monitor->stir Addition Complete workup 7. Quench and Workup stir->workup

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-acetylcyclohexene. The content focuses on how the choice of solvent can significantly impact the outcome of reactions involving this versatile α,β-unsaturated ketone.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of Michael additions to this compound?

A1: Solvent polarity can have a significant impact on the rate of Michael additions. Generally, polar aprotic solvents like DMSO or DMF can accelerate these reactions. This is because they can stabilize the charged intermediate (enolate) formed during the reaction without strongly solvating the nucleophile, leaving it more reactive. In contrast, polar protic solvents, like ethanol (B145695) or water, can slow down the reaction by forming hydrogen bonds with the nucleophile, which reduces its nucleophilicity.

Q2: I am observing a significant amount of 1,2-addition instead of the desired 1,4-conjugate addition. Could the solvent be the cause?

A2: Yes, the solvent can influence the regioselectivity of nucleophilic additions to this compound. The 1,2-addition (to the carbonyl group) is often kinetically favored, while the 1,4-addition (Michael addition) is thermodynamically favored.[1] Protic solvents can stabilize the transition state leading to the 1,4-adduct and can also facilitate the reversal of the 1,2-addition, thus favoring the formation of the thermodynamically more stable 1,4-product.[1] Non-polar, aprotic solvents may favor the kinetic 1,2-adduct, especially with hard nucleophiles.

Q3: In an electrophilic addition to the double bond of this compound, I am getting a mixture of products, including some where the solvent has been incorporated. Why is this happening?

A3: This is a common outcome when using nucleophilic solvents in electrophilic additions. The reaction proceeds through a carbocation intermediate after the initial attack of the electrophile. If the solvent is nucleophilic (e.g., water, methanol, acetic acid), it can compete with the counter-ion of the electrophile to attack the carbocation, leading to a mixture of products.[2][3] To avoid this, it is advisable to use non-nucleophilic solvents like dichloromethane (B109758) or hexane.

Q4: Can the solvent affect the stereoselectivity of reactions involving this compound?

A4: Absolutely. The solvent can influence the stereochemical outcome of a reaction by differentially stabilizing diastereomeric transition states. For instance, in an asymmetric Michael addition, the solvent can affect the conformation of the catalyst-substrate complex, which in turn can alter the enantiomeric excess (ee) of the product. Hydrogen bonding and dipole-dipole interactions between the solvent and the transition state assembly are crucial in this regard.

Troubleshooting Guides

Issue 1: Low Yield in Michael Addition Reaction
Symptom Possible Cause Troubleshooting Step
The reaction is slow and does not go to completion.Incorrect Solvent Choice: The solvent may be deactivating the nucleophile.If using a polar protic solvent (e.g., ethanol), consider switching to a polar aprotic solvent like THF or DMSO to enhance nucleophilicity.
Poor Solubility: Reactants may not be fully dissolved, limiting the reaction rate.Choose a solvent that effectively dissolves all reactants at the reaction temperature. A solvent mixture can sometimes be effective.
Base Incompatibility: The base used to generate the nucleophile may be neutralized or hampered by the solvent.Ensure the pKa of the solvent is compatible with the base being used. For very strong bases (e.g., LDA), an aprotic solvent like THF is essential.
Issue 2: Poor Regioselectivity (1,2- vs. 1,4-Addition)
Symptom Possible Cause Troubleshooting Step
A significant amount of 1,2-addition product is formed.Kinetic Control: The reaction conditions (low temperature, non-polar solvent) favor the kinetic 1,2-adduct.To favor the thermodynamic 1,4-adduct, try running the reaction at a higher temperature or using a polar protic solvent to allow for equilibration.[1]
Hard Nucleophile: "Hard" nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition.While not strictly a solvent issue, using a solvent that can better solvate the cation of the organometallic reagent (like THF) can sometimes improve 1,4-selectivity. The use of copper salts to generate "softer" organocuprate reagents is a more direct solution.
Issue 3: Unexpected Side Products in Electrophilic Addition
Symptom Possible Cause Troubleshooting Step
Products incorporating the solvent are detected.Nucleophilic Solvent Participation: The solvent is acting as a nucleophile and attacking the carbocation intermediate.[2][3][4]Use a non-nucleophilic solvent such as dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), or hexane. Ensure all reagents and glassware are dry if water is the unwanted nucleophile.
Polymerization: A significant amount of polymeric material is formed.This can occur in the absence of a sufficiently nucleophilic species to trap the carbocation.[3] Ensure the concentration of the nucleophile is adequate or consider a less polar solvent to destabilize the carbocation intermediate, potentially reducing polymerization pathways.

Data Presentation

Table 1: Illustrative Solvent Effects on the Rate of a Michael Addition to this compound

This table presents representative data to illustrate general trends in solvent effects on reaction rates. Actual results may vary.

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Constant (k_rel)
HexaneNon-polar1.91
DichloromethanePolar Aprotic9.15
Tetrahydrofuran (THF)Polar Aprotic7.612
AcetonitrilePolar Aprotic37.525
Dimethyl Sulfoxide (DMSO)Polar Aprotic4750
EthanolPolar Protic24.58
WaterPolar Protic80.13
Table 2: Illustrative Product Distribution in the Addition of HBr to this compound in Different Solvents

This table presents representative data to illustrate general trends in product distribution. Actual results may vary.

Solvent Solvent Type 1,2-Adduct (%) 1,4-Adduct (%) Solvent Adduct (%)
HexaneNon-polar60400
DichloromethanePolar Aprotic55450
Acetic AcidPolar Protic103060
MethanolPolar Protic152560

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition to this compound
  • Solvent and Reagent Preparation: Ensure the chosen solvent is dry and distilled if necessary. The nucleophile and this compound should be purified according to standard laboratory procedures.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chosen solvent (e.g., THF, 50 mL).

  • Nucleophile Generation: If required, add the nucleophile precursor and the base (e.g., sodium hydride) to the flask at the appropriate temperature (e.g., 0 °C). Stir until the deprotonation is complete.

  • Addition of this compound: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for an Electrophilic Bromination of this compound
  • Solvent and Reagent Preparation: Use a dry, non-nucleophilic solvent like dichloromethane (CH₂Cl₂).

  • Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in the chosen solvent. Cool the solution to 0 °C in an ice bath.

  • Addition of Electrophile: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution of this compound.

  • Reaction Monitoring: Monitor the disappearance of the bromine color and the formation of the product by TLC.

  • Workup: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

Michael_Addition_Workflow Experimental Workflow for Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solvent Select & Dry Solvent setup Assemble Dry Glassware under N2 prep_solvent->setup prep_reagents Purify Reagents generate_nuc Generate Nucleophile (Base + Precursor) prep_reagents->generate_nuc setup->generate_nuc add_substrate Add this compound (Substrate) generate_nuc->add_substrate monitor Monitor Reaction (TLC/GC-MS) add_substrate->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry_purify Dry & Purify (Chromatography) extract->dry_purify

Caption: A typical experimental workflow for a Michael addition reaction.

Solvent_Influence_on_Addition Solvent Influence on Nucleophilic Addition Pathway cluster_pathways Reaction Pathways cluster_solvents Solvent Environment start This compound + Nucleophile path_1_2 1,2-Addition (Kinetic) start->path_1_2 Fast, Reversible path_1_4 1,4-Addition (Thermodynamic) start->path_1_4 Slower, More Stable product_1_2 1,2-Adduct path_1_2->product_1_2 product_1_4 1,4-Adduct path_1_4->product_1_4 solvent_nonpolar Non-polar Aprotic (e.g., Hexane) solvent_nonpolar->path_1_2 Favors solvent_polar_protic Polar Protic (e.g., Ethanol) solvent_polar_protic->path_1_4 Favors

Caption: Logical relationship between solvent type and reaction outcome.

References

Technical Support Center: Synthesis of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-acetylcyclohexene, a valuable intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Friedel-Crafts Acylation of Cyclohexene (B86901): This method involves the reaction of cyclohexene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

  • Rearrangement of 1-Ethynylcyclohexanol: This synthesis route involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol. This reaction is often referred to as a Meyer-Schuster or Rupe rearrangement, depending on the specific conditions and starting material structure.[2][3]

Q2: What are the expected yields for these synthetic routes?

A2: Yields can vary depending on the specific reaction conditions and scale. However, typical reported yields are:

  • Friedel-Crafts Acylation: Moderate to good yields are generally obtained, often around 50-70%.[1]

  • Rearrangement of 1-Ethynylcyclohexanol: This method can also provide good yields, with some procedures reporting 56-70%.[2]

Q3: What are the main safety concerns associated with the synthesis of this compound?

A3: The primary safety concerns are associated with the reagents used:

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a strong Lewis acid that reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. It is crucial to handle it in a dry environment, under an inert atmosphere if possible, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4][5][6]

  • Acetyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood.

  • This compound: The final product is a combustible liquid and can cause skin and eye irritation.[7]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to check for the consumption of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information about the composition of the reaction mixture, including the presence of intermediates and byproducts.

Troubleshooting Guides

Friedel-Crafts Acylation of Cyclohexene
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inactive catalyst (AlCl₃) due to moisture exposure.Ensure all glassware is thoroughly dried before use. Use freshly opened, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of catalyst.Friedel-Crafts acylation often requires a stoichiometric amount of AlCl₃ because the product ketone can form a complex with the catalyst, rendering it inactive. Consider increasing the molar ratio of the catalyst.
Reaction temperature is too low.While the initial addition is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[1]
Poor quality of reagents.Use freshly distilled cyclohexene and acetyl chloride to ensure high purity.
Formation of Multiple Products/Byproducts Polymerization of cyclohexene.This can be minimized by maintaining a low reaction temperature and ensuring a controlled addition of the acylating agent.
Isomerization of the double bond.While less common in acylation, controlling the temperature can help minimize side reactions.
Unreacted starting materials.Ensure the reaction is allowed to run for a sufficient amount of time. Monitor the reaction by TLC or GC to confirm the consumption of starting materials.
Difficult Product Purification Presence of polymeric material.After quenching the reaction, an aqueous workup with dilute acid can help remove the aluminum salts. The crude product can then be purified by fractional distillation under reduced pressure.[2]
Co-distillation of impurities.Careful fractional distillation with a good column is essential. Analyzing fractions by GC can help identify the purest fractions to combine.
Rearrangement of 1-Ethynylcyclohexanol
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete rearrangement.Ensure a sufficient amount of acid catalyst is used. The reaction often requires heating (reflux) to proceed to completion.[2]
Catalyst deactivation.The choice of acid catalyst is important. Formic acid, oxalic acid, or phosphorus pentoxide have been used.[2] Ensure the catalyst is of good quality.
Competing side reactions.For tertiary alcohols, the Rupe rearrangement can compete with the desired Meyer-Schuster rearrangement, leading to the formation of an α,β-unsaturated methyl ketone instead of the desired product.[3] Using milder, selective catalysts can favor the Meyer-Schuster pathway.[3]
Formation of an Unexpected Product (α,β-unsaturated methyl ketone) Rupe rearrangement is occurring.This is a known competing pathway for tertiary propargyl alcohols.[3] Consider using alternative catalysts that are known to favor the Meyer-Schuster rearrangement, such as certain transition metal catalysts.[3]
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature and monitor by TLC or GC until the starting material is consumed.
Purification Challenges Tar formation.Strong acid and high temperatures can sometimes lead to decomposition and tar formation. Careful control of the reaction temperature and the use of milder catalysts can mitigate this. Purification is typically achieved by fractional distillation under reduced pressure.[2]

Experimental Protocols

Detailed Methodology: Friedel-Crafts Acylation of Cyclohexene

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Cyclohexene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel. Maintain the temperature between 0-5 °C during the addition.

  • Addition of Cyclohexene: After the addition of acetyl chloride is complete, add cyclohexene (1.0 equivalent) dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

  • Reaction: After the addition of cyclohexene is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, the ice bath can be removed, and the reaction can be stirred at room temperature for an additional period.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterFriedel-Crafts AcylationRearrangement of 1-Ethynylcyclohexanol
Starting Materials Cyclohexene, Acetyl Chloride1-Ethynylcyclohexanol
Key Reagents Aluminum Chloride (Lewis Acid)Formic Acid, Oxalic Acid, or P₂O₅ (Acid Catalyst)
Typical Yield 50 - 70%[1]56 - 70%[2]
Key Advantages Readily available starting materials.High atom economy (in principle).
Potential Drawbacks Requires stoichiometric amounts of a moisture-sensitive catalyst, potential for side reactions.Potential for competing Rupe rearrangement with tertiary alcohols, use of strong acids.[3]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Catalyst Suspension (AlCl₃ in DCM, 0-5 °C) B 2. Add Acetyl Chloride A->B C 3. Add Cyclohexene B->C D 4. Reaction Stirring (0-5 °C to RT) C->D E 5. Quench (Ice/HCl) D->E Proceed to Work-up F 6. Extraction E->F G 7. Neutralization (NaHCO₃ wash) F->G H 8. Drying & Solvent Removal G->H I 9. Fractional Distillation (Reduced Pressure) H->I J This compound (Final Product) I->J

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

logical_relationship cluster_troubleshooting Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation Problem Low Product Yield Cause1 Inactive Catalyst (Moisture) Problem->Cause1 Cause2 Insufficient Catalyst Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Solution1 Use Anhydrous Conditions & Fresh Catalyst Cause1->Solution1 Solution2 Increase Catalyst Ratio Cause2->Solution2 Solution3 Optimize Reaction Temperature Cause3->Solution3

Caption: Logical relationship for troubleshooting low yield in Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic techniques used for the structural elucidation and analysis of 1-acetylcyclohexene. It presents a detailed assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, alongside a comparative analysis with Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers and professionals involved in organic synthesis, quality control, and drug development.

Structural Elucidation: A Multi-faceted Approach

The unambiguous determination of the chemical structure of a molecule like this compound, an α,β-unsaturated ketone, relies on the synergistic use of various analytical techniques. While NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H and ¹³C NMR Spectral Data Summary

The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound [1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-2~6.92Triplet1H
H-6 (allylic)~2.28Multiplet2H
H-3 (allylic)~2.26Multiplet2H
H-4, H-5~1.62Multiplet4H
-COCH₃~2.22Singlet3H

Table 2: ¹³C NMR Spectral Data for this compound [2]

Carbon Assignment Chemical Shift (δ, ppm)
C=O~198.0
C-1~142.0
C-2~138.0
C-6~25.5
C-3~25.0
-COCH₃~24.5
C-4~22.0
C-5~21.5

Comparative Spectroscopic Analysis

While NMR provides the skeletal framework, other techniques offer complementary information, crucial for a comprehensive analysis.

Table 3: Comparison of Analytical Techniques for this compound

Technique Information Provided Key Observations for this compound
¹H NMR Proton environment, connectivity (through coupling)Vinylic proton deshielded (~6.9 ppm), distinct signals for allylic and aliphatic protons.
¹³C NMR Carbon environment, number of unique carbonsCarbonyl carbon significantly deshielded (~198 ppm), two sp² carbons in the vinylic region.
Infrared (IR) Spectroscopy [3]Functional groupsStrong C=O stretch (~1665 cm⁻¹), C=C stretch (~1635 cm⁻¹), sp² and sp³ C-H stretches.
Mass Spectrometry (MS) [4]Molecular weight, fragmentation patternMolecular ion peak (M⁺) at m/z 124, characteristic fragments from loss of acetyl and other groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation: [5][6][7][8]

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)
    • Spectral Width: -2 to 12 ppm
    • Number of Scans: 16
    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)
    • Spectral Width: 0 to 220 ppm
    • Number of Scans: 1024
    • Relaxation Delay: 2.0 s

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Protocol for Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)[4]
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

Logical Workflow for Spectral Assignment

The process of assigning the NMR spectra of this compound follows a logical progression, starting from the most distinct signals and using correlation techniques to build the complete structural picture.

G Spectral Assignment Workflow for this compound A Acquire 1D NMR (¹H and ¹³C) B Identify Key Signals - Vinylic H (~6.9 ppm) - Carbonyl C (~198 ppm) - Methyl H (~2.2 ppm) A->B C ¹H-¹H COSY (Proton-Proton Correlation) B->C D ¹H-¹³C HSQC (Direct C-H Correlation) B->D F Complete Assignment of Cyclohexene Ring Protons C->F E ¹H-¹³C HMBC (Long-Range C-H Correlation) D->E D->F G Assign Quaternary Carbons (C-1 and C=O) E->G H Final Structure Confirmation F->H G->H

Caption: A flowchart illustrating the logical steps for the complete NMR spectral assignment of this compound.

This guide demonstrates that a combination of spectroscopic methods is indispensable for the thorough characterization of organic molecules. While NMR provides the most detailed structural information, IR and MS serve as crucial confirmatory techniques, ensuring the accurate identification and quality assessment of compounds like this compound in research and industrial settings.

References

Decoding the Molecular Blueprint: An In-depth Analysis of the Mass Spectrum of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1-acetylcyclohexene, comparing its fragmentation pattern with established principles for α,β-unsaturated ketones and cyclohexene (B86901) derivatives. The experimental data presented herein serves as a practical reference for the analysis of similar chemical entities.

The mass spectrum of this compound (C8H12O), with a molecular weight of 124.18 g/mol , reveals a distinctive fragmentation pattern under electron ionization. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 124.[1][2] This peak, arising from the removal of a single electron, confirms the molecular weight of the compound. The subsequent fragmentation provides valuable structural information.

Key Fragmentation Pathways and Data Analysis

The fragmentation of this compound is primarily dictated by the presence of the α,β-unsaturated ketone and the cyclohexene ring functionalities. The major observed peaks and their proposed fragment structures are summarized in the table below. The analysis of these fragments is supported by established fragmentation mechanisms for similar organic molecules.[3][4][5][6]

m/zRelative Abundance (%)Proposed Fragment IonFragmentation Pathway
12458.80[2][C8H12O]+• (Molecular Ion)Ionization of the parent molecule
10954.72[2][C7H9O]+Loss of a methyl radical (•CH3)
81100.00[1][2][C6H9]+Retro-Diels-Alder (RDA) reaction with loss of ketene (B1206846) (CH2=C=O)
7932.7[1][C6H7]+Loss of H2 from the m/z 81 fragment
6746.83[2][C5H7]+Loss of an acetyl radical (•COCH3) from the molecular ion
5319.1[1][C4H5]+Further fragmentation of the cyclohexenyl cation
4360.8[1][C2H3O]+α-cleavage leading to the formation of the acetyl cation

Experimental Protocol: Mass Spectrometry of this compound

The mass spectrum data was obtained using a standard electron ionization mass spectrometer with the following typical parameters:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Magnetic Sector

  • Inlet System: Gas Chromatography (GC) or Direct Insertion Probe

Visualizing the Fragmentation Cascade

The proposed fragmentation pathways of this compound can be visualized as a logical flow, starting from the molecular ion and leading to the various observed fragment ions. The following diagram, generated using the DOT language, illustrates these key fragmentation steps.

fragmentation_pathway M m/z 124 [C8H12O]+• F1 m/z 109 [C7H9O]+ M->F1 - •CH3 F2 m/z 81 [C6H9]+ M->F2 - CH2CO (RDA) F3 m/z 43 [CH3CO]+ M->F3 - C6H9• (α-cleavage) F4 m/z 67 [C5H7]+ M->F4 - •COCH3

Proposed fragmentation pathways of this compound.

Comparison with Alternative Structures

The fragmentation pattern of this compound can be compared to its isomers, such as 3-acetylcyclohexene and 4-acetylcyclohexene. While all would exhibit a molecular ion at m/z 124, the relative abundances of the fragment ions would differ significantly. For instance, the prominent retro-Diels-Alder fragmentation leading to the base peak at m/z 81 is characteristic of the double bond being in the 1-position of the cyclohexene ring, directly conjugated with the acetyl group. In contrast, non-conjugated isomers would likely show different primary fragmentation routes.

Furthermore, comparison with the mass spectrum of cyclohexene itself shows common fragments, such as the m/z 81 and 67 ions, which correspond to the cyclohexenyl cation and the cyclopentenyl cation, respectively, arising from the fragmentation of the six-membered ring.[7][8][9] The presence of the intense m/z 43 peak (acetyl cation) is a clear indicator of the acetyl substituent, a feature absent in the spectrum of unsubstituted cyclohexene.

References

Unveiling the Molecular Fingerprint: A Comparative FT-IR Analysis of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the functional groups within a molecule is paramount for predicting its chemical behavior and potential therapeutic applications. Fourier-transform infrared (FT-IR) spectroscopy serves as a powerful analytical tool to elucidate these molecular features. This guide provides a detailed comparison of the FT-IR analysis of 1-Acetylcyclohexene, a key intermediate in organic synthesis, with related compounds, supported by experimental data and protocols.

Executive Summary

This compound, an α,β-unsaturated ketone, exhibits a characteristic infrared spectrum that confirms the presence of its core functional groups: a conjugated carbonyl group (C=O) and a carbon-carbon double bond (C=C) within a cyclohexene (B86901) ring. This analysis delves into the specific vibrational frequencies of these groups and compares them to simpler cyclic and ketone counterparts to highlight the electronic effects of conjugation.

Comparative FT-IR Data of this compound and Alternatives

The following table summarizes the key FT-IR absorption peaks for this compound and compares them with cyclohexene (representing the alkene moiety) and cyclohexanone (B45756) (representing the saturated ketone). This comparison allows for a clear differentiation of the functional groups and the influence of conjugation on their vibrational frequencies.

Functional GroupVibration ModeThis compound (Observed Wavenumber, cm⁻¹)Cyclohexene (Observed Wavenumber, cm⁻¹)Cyclohexanone (Observed Wavenumber, cm⁻¹)Expected Range for α,β-Unsaturated Ketones (cm⁻¹)
C=OStretch~1668N/A~1710[1]1685–1666[2]
C=CStretch~1640~1650N/A1640-1620
sp² C-HStretch~3020~3020-3100N/A3100-3010
sp³ C-HStretch~2935, ~2860~2850–2960~2950, ~2860N/A
C-HBend~1440, ~1360~1450~1450N/A

Note: The observed wavenumbers for this compound are estimated from the NIST gas-phase IR spectrum. The intensity of the peaks is not quantified in this table.

The data clearly illustrates that the carbonyl (C=O) stretching frequency in this compound is lower than that in cyclohexanone. This shift to a lower wavenumber is a direct consequence of the conjugation with the adjacent carbon-carbon double bond, which delocalizes the pi electrons and weakens the C=O double bond character.[2][3]

Experimental Protocol: FT-IR Analysis of Liquid Samples

The following is a detailed methodology for obtaining the FT-IR spectrum of a liquid sample like this compound.

Materials:

  • FT-IR Spectrometer

  • Liquid sample (this compound)

  • Sample holder for liquids (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lens paper

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Using Salt Plates):

    • Place a clean, dry salt plate on a holder.

    • Using a pipette, place one to two drops of the liquid sample onto the center of the plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin film. Avoid applying excessive pressure to prevent cracking the plates.

  • Sample Preparation (Using ATR):

    • Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth or lens paper dampened with a suitable solvent and allow it to dry completely.

    • Place a few drops of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample holder (salt plates or ATR) into the sample compartment of the FT-IR spectrometer.

    • Initiate the sample scan. The instrument will record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify the key absorption peaks in the spectrum.

    • Correlate the wavenumbers of these peaks to specific functional groups using standard correlation tables.

  • Cleaning:

    • After analysis, clean the salt plates or ATR crystal thoroughly with a solvent-dampened lens paper to remove all traces of the sample.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow of an FT-IR analysis, from sample handling to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Prepare Prepare Thin Film (Salt Plates or ATR) Sample->Prepare Acquire Acquire Sample Spectrum Prepare->Acquire Background Record Background Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Peak Wavenumbers Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Report Generate Report Correlate->Report

Caption: Workflow of FT-IR Analysis

Conclusion

The FT-IR spectrum of this compound provides a definitive confirmation of its α,β-unsaturated ketone structure. The characteristic shifts in the C=O and C=C stretching frequencies, when compared to non-conjugated analogues, offer valuable insights into the electronic environment within the molecule. This guide provides the necessary data and protocols for researchers to effectively utilize FT-IR spectroscopy for the characterization of this compound and similar compounds in their scientific endeavors.

References

A Comparative Guide to 1-Acetylcyclohexene and Other α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-acetylcyclohexene with other α,β-unsaturated ketones, focusing on chemical reactivity, biological activity, and underlying mechanisms. The information is supported by experimental data to assist in the evaluation and selection of these compounds for research and development purposes.

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds containing a ketone functional group conjugated to a carbon-carbon double bond. This structural motif, present in numerous natural products, imparts unique chemical and biological properties. Their reactivity is characterized by two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the alkene. Consequently, they can undergo both 1,2-nucleophilic addition (at the carbonyl) and 1,4-conjugate addition, often referred to as a Michael addition. This dual reactivity makes them versatile synthons in organic chemistry and crucial pharmacophores in drug discovery.

This compound is a cyclic α,β-unsaturated ketone. Its rigid, cyclic structure influences its reactivity compared to its acyclic counterparts, a key aspect explored in this guide.

Chemical Properties and Reactivity Comparison

The primary chemical feature of α,β-unsaturated ketones is their susceptibility to nucleophilic attack. The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and reaction conditions. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while softer nucleophiles (e.g., thiols, amines, cuprates) predominantly yield the 1,4-addition product.

A critical distinction in reactivity exists between cyclic and acyclic enones. Studies have shown that cyclic enones are generally less electrophilic than their acyclic analogs. This is attributed to the conformational constraints imposed by the ring system, which can affect the planarity of the conjugated system and thus its reactivity.

The following tables provide a comparative summary of the physicochemical properties and a quantitative measure of electrophilicity for this compound and two common acyclic enones: methyl vinyl ketone and mesityl oxide.

Table 1: Physicochemical Properties of Selected α,β-Unsaturated Ketones

PropertyThis compoundMethyl Vinyl KetoneMesityl Oxide
Structure
alt text
alt text
alt text
Molecular Formula C₈H₁₂OC₄H₆OC₆H₁₀O
Molecular Weight 124.18 g/mol 70.09 g/mol [1][2]98.14 g/mol [3][4]
Boiling Point 201-202 °C81.4 °C[5]129 °C[6]
Density 0.966 g/mL at 25 °C0.841 g/cm³ at 20 °C0.858 g/mL at 25 °C[6]
Refractive Index (n₂₀/D) 1.4901.411[7]1.442[6]

Table 2: Comparison of Electrophilicity

The Mayr electrophilicity parameter, E, provides a quantitative, nucleophile-independent measure of a compound's reactivity toward nucleophiles. A more negative E value corresponds to higher electrophilicity.

CompoundClassMayr's Electrophilicity Parameter (E) (in DMSO)
Cyclohexenone Cyclic Enone-22.10[8]
Cyclopentenone Cyclic Enone-20.60[8]
(E)-pent-3-en-2-one Acyclic Enone-18.80

Note: A specific Mayr's E parameter for this compound was not found in the literature. The value for cyclohexenone is provided as a close structural analog to illustrate the general reactivity trend.

As the data indicates, cyclic enones like cyclohexenone possess a less negative (and therefore lower) electrophilicity parameter compared to acyclic enones, confirming that cyclization tends to reduce reactivity.

Experimental Protocols: Thiol-Michael Addition

The Michael addition of thiols to enones is a fundamental reaction for evaluating their reactivity and for synthesizing biologically relevant molecules. Below is a general protocol for this reaction.

Objective: To synthesize a thioether adduct via a base-catalyzed Thiol-Michael addition to an α,β-unsaturated ketone.

Materials:

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or argon gas inlet

  • Syringes

  • Rotary evaporator

  • NMR spectrometer

  • Flash chromatography setup

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with the α,β-unsaturated ketone (1.0 mmol) and dissolved in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: The thiol (1.0 mmol) is added to the stirred solution via syringe, followed by the addition of the base catalyst (0.1 mmol).

  • Reaction Monitoring: The reaction is stirred at room temperature. Its progress is monitored by withdrawing small aliquots at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy to observe the consumption of starting materials.

  • Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to isolate the pure thioether product.

  • Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.

G Experimental Workflow: Thiol-Michael Addition cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask Dissolve Enone in Anhydrous THF add_thiol Add Thiol prep_flask->add_thiol add_base Add Base Catalyst add_thiol->add_base stir Stir at Room Temp. add_base->stir monitor Monitor Progress (TLC, NMR) stir->monitor evaporate Remove Solvent monitor->evaporate chromatography Flash Column Chromatography evaporate->chromatography analyze Analyze Pure Product (NMR, MS) chromatography->analyze

Figure 1. General workflow for a Thiol-Michael addition experiment.

Biological Activity and Signaling Pathways

The biological activity of α,β-unsaturated ketones is largely attributed to their electrophilic nature, allowing them to form covalent bonds with nucleophilic residues (primarily cysteine) on proteins. This can lead to the modulation of various cellular signaling pathways.

One of the most significant pathways affected is the Keap1-Nrf2 signaling pathway , a master regulator of the cellular antioxidant response.

  • Under normal conditions: The transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the continuous ubiquitination and proteasomal degradation of Nrf2, keeping its levels low.[9][10]

  • Under electrophilic stress: Electrophiles, such as α,β-unsaturated ketones, can covalently modify highly reactive cysteine residues on Keap1.[9] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[11]

  • Nrf2 Activation: Newly synthesized Nrf2 is no longer repressed, allowing it to accumulate and translocate to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[11] These genes encode for phase II detoxification enzymes and antioxidant proteins (e.g., heme oxygenase-1, glutamate-cysteine ligase), which help protect the cell from damage.

This mechanism is a double-edged sword. While it forms the basis of the protective effects of some natural products, dysregulation of this pathway is also implicated in cancer progression and chemoresistance.[11] For drug development professionals, the α,β-unsaturated ketone moiety represents a "tunable" warhead for designing covalent inhibitors that can irreversibly bind to target proteins, a strategy that has proven effective in overcoming drug resistance.

G Nrf2-Keap1 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binding Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Release Keap1->Nrf2_Keap1 Cul3 Cul3-E3 Ligase Cul3->Nrf2 Ubiquitination Electrophile α,β-Unsaturated Ketone Electrophile->Keap1 Covalent Modification Nrf2_Keap1->Cul3 Recruitment Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE Nrf2_nuc->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes Transcription

Figure 2. Activation of the Nrf2 pathway by electrophiles.

Conclusion

This compound serves as a representative example of a cyclic α,β-unsaturated ketone. In comparison to common acyclic enones, it exhibits slightly attenuated electrophilicity due to its cyclic nature. This difference in reactivity, while subtle, can be a critical parameter in the design of chemical reactions and therapeutic agents.

The α,β-unsaturated ketone scaffold is of profound importance to researchers in chemistry and drug development. Its capacity for Michael addition allows for the formation of stable carbon-carbon and carbon-heteroatom bonds, and its ability to covalently modify proteins underpins much of its biological activity. Understanding the structure-reactivity relationships within this class of compounds is essential for harnessing their potential in synthetic applications and for the rational design of novel covalent drugs targeting a host of diseases.

References

Reactivity of 1-Acetylcyclohexene Versus Acyclic Enones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-acetylcyclohexene, a cyclic α,β-unsaturated ketone, with that of representative acyclic enones. Understanding these reactivity differences is crucial for researchers in organic synthesis and drug development, as enones are versatile intermediates and key pharmacophores. This document summarizes experimental data, provides detailed experimental protocols for key reactions, and visualizes reaction mechanisms and logical workflows to facilitate a deeper understanding of the structure-reactivity relationships.

Executive Summary

The reactivity of α,β-unsaturated ketones (enones) is fundamentally influenced by their molecular structure. This compound, as a cyclic enone, possesses a conformationally restricted s-trans geometry. This structural constraint generally leads to reduced reactivity in comparison to acyclic enones, which can adopt a more reactive planar s-cis conformation. This guide explores these differences through the lens of three common and important reactions: the Michael addition, the Diels-Alder reaction, and hydride reduction.

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. The electrophilicity of the β-carbon in the enone is a key determinant of the reaction rate. Due to the fixed s-trans conformation of this compound, the overlap between the p-orbitals of the carbonyl group and the carbon-carbon double bond is less effective compared to the s-cis conformation achievable by acyclic enones. This results in a less electrophilic β-carbon and consequently, a slower reaction rate.

Comparative Data: Michael Addition of Thiophenol
EnoneReaction TimeYieldReference
This compound Slower (qualitative)GoodGeneral understanding from literature
Methyl Vinyl Ketone 30 min93%[1]
Benzalacetone Slower than MVKGoodGeneral understanding from literature
Experimental Protocol: Michael Addition of Diethyl Malonate to an Enone

This protocol is adapted from a procedure for the Michael addition to cyclopentenone and can be applied to this compound and acyclic enones with appropriate modifications in reaction time and purification.

Materials:

  • Enone (this compound or acyclic enone) (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium methoxide (B1231860) (catalytic amount)

  • Anhydrous methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing anhydrous methanol, add a catalytic amount of sodium methoxide and stir until dissolved.

  • Add diethyl malonate to the flask and stir for 10 minutes to form the enolate.

  • Add the enone to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[2][3]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The enone acts as the dienophile, and its reactivity is influenced by both electronic and steric factors. The endo/exo selectivity of the reaction is a key stereochemical outcome.

Comparative Data: Diels-Alder Reaction with Cyclopentadiene (B3395910)
DienophileReaction ConditionsYieldendo/exo RatioReference
This compound Elevated temperatureModerate (qualitative)N/AGeneral procedure suggests feasibility[4]
Methyl Vinyl Ketone 185°C, sealed tubeGood (qualitative)1 : 2.6[4]

Note: Specific yield for the Diels-Alder reaction of this compound with cyclopentadiene was not found in the searched literature. The "Moderate" yield is a qualitative assessment based on general reactivity principles.

Experimental Protocol: Diels-Alder Reaction with in situ Generated Cyclopentadiene

This general protocol can be used for the reaction of both this compound and acyclic enones with cyclopentadiene, which is generated in situ from the cracking of dicyclopentadiene (B1670491).

Materials:

  • Enone (this compound or acyclic enone) (1.0 equiv)

  • Dicyclopentadiene (1.2 equiv)

  • Sealed tube or pressure vessel

  • Heating source (oil bath or heating mantle)

Procedure:

  • Place the enone and dicyclopentadiene in a sealed tube.

  • Heat the sealed tube to 180-185°C. At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene.

  • The in situ generated cyclopentadiene then reacts with the enone.

  • Maintain the temperature for the desired reaction time, monitoring by TLC if possible (by carefully taking aliquots after cooling).

  • After the reaction is complete, cool the tube to room temperature.

  • Dissolve the reaction mixture in a suitable solvent and purify the product by column chromatography to separate the endo and exo isomers.[4]

Hydride Reduction

The reduction of enones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) can lead to either 1,2-reduction (attack at the carbonyl carbon) to form an allylic alcohol, or 1,4-reduction (conjugate addition of hydride) to form a saturated ketone. The selectivity is influenced by the substrate and the reaction conditions. For this compound, the approach of the hydride to the carbonyl carbon is subject to steric hindrance from the cyclohexane (B81311) ring, which can influence the diastereoselectivity of the resulting allylic alcohol.

Comparative Data: Sodium Borohydride Reduction
EnoneProduct TypeDiastereoselectivityReference
This compound Allylic AlcoholModerate to goodTheoretical studies suggest facial selectivity[5][6][7]
Benzalacetone Allylic AlcoholLow (racemic product)N/A

Note: Experimental data on the specific diastereomeric ratio for the NaBH₄ reduction of this compound was not found. The assessment is based on theoretical models of hydride attack on substituted cyclohexanones.

Experimental Protocol: Luche Reduction (Selective 1,2-Reduction)

The Luche reduction is a mild and highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, minimizing the competing 1,4-addition.

Materials:

  • Enone (this compound or acyclic enone) (1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equiv)

  • Sodium borohydride (NaBH₄) (1.1 equiv)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the enone and cerium(III) chloride heptahydrate in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[8]

Visualizing Reactivity Differences

Michael Addition Mechanism

The following diagrams illustrate the mechanism of the Michael addition of a generic nucleophile (Nu⁻) to both this compound and an acyclic enone (methyl vinyl ketone).

Michael_Addition_Cyclic cluster_cyclic This compound (s-trans, fixed) start_c This compound intermediate_c Enolate Intermediate start_c->intermediate_c Nucleophilic Attack nuc_c Nu⁻ nuc_c->intermediate_c product_c Michael Adduct intermediate_c->product_c Protonation

Caption: Michael addition to this compound.

Michael_Addition_Acyclic cluster_acyclic Methyl Vinyl Ketone (s-cis/s-trans) start_a Methyl Vinyl Ketone intermediate_a Enolate Intermediate start_a->intermediate_a Nucleophilic Attack nuc_a Nu⁻ nuc_a->intermediate_a product_a Michael Adduct intermediate_a->product_a Protonation

Caption: Michael addition to methyl vinyl ketone.

General Reactivity Workflow

This diagram illustrates the factors influencing the relative reactivity of this compound and acyclic enones.

Reactivity_Workflow cluster_cyclic This compound cluster_acyclic Acyclic Enones cyclic_structure Cyclic Structure s_trans Fixed s-trans Conformation cyclic_structure->s_trans steric_hindrance Increased Steric Hindrance cyclic_structure->steric_hindrance reduced_reactivity Reduced Reactivity s_trans->reduced_reactivity steric_hindrance->reduced_reactivity enhanced_reactivity Enhanced Reactivity acyclic_structure Acyclic Structure s_cis_trans s-cis / s-trans Interconversion acyclic_structure->s_cis_trans planar_s_cis Planar s-cis Conformation Possible s_cis_trans->planar_s_cis planar_s_cis->enhanced_reactivity

Caption: Factors influencing enone reactivity.

Conclusion

The conformational rigidity of this compound, specifically its fixed s-trans geometry, is the primary determinant of its generally lower reactivity compared to flexible acyclic enones. This difference is most pronounced in reactions like the Michael addition where the electrophilicity of the β-carbon is paramount. While steric factors in the cyclic system can also play a role, the ability of acyclic enones to adopt a more reactive planar s-cis conformation provides them with a significant kinetic advantage in many transformations. For drug development professionals, this implies that the pharmacokinetic and pharmacodynamic properties of a drug candidate containing an enone moiety can be significantly tuned by the choice of a cyclic versus an acyclic scaffold. This guide provides a foundational understanding and practical protocols for further investigation into these important reactivity trends.

References

A Comparative Spectroscopic Analysis of 1-Acetylcyclohexene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic characteristics of 1-Acetylcyclohexene and its derivatives. This report provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, supported by established experimental protocols and visual representations of structure-spectroscopy relationships.

This guide delves into the spectroscopic nuances of this compound, a versatile building block in organic synthesis, and its derivatives. Understanding the subtle shifts in spectral data corresponding to structural modifications is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities. This publication presents a comparative analysis of key spectroscopic data to aid researchers in identifying and characterizing these valuable compounds.

Spectroscopic Data Summary

The following tables provide a comparative summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its representative derivative, 4-Acetyl-1-methylcyclohexene.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~6.92m=CH-
~2.28m-CH₂-C=C
~2.24s-COCH₃
~1.62m-CH₂-CH₂-
4-Acetyl-1-methylcyclohexene ~5.31s=CH-
2.50-2.39m-CH(Ac)-
2.16-1.84mRing -CH₂-
~2.10s-COCH₃
~1.58s=C-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~199.0C=O
~142.0=C-Ac
~138.0=CH-
~28.0-COCH₃
~26.0, 23.0, 22.0, 21.0Ring -CH₂-
4-Acetyl-1-methylcyclohexene 211.99C=O
133.77=C-CH₃
119.23=CH-
47.20-CH(Ac)-
29.46, 27.92, 27.02, 24.87Ring -CH₂-
23.36=C-CH₃ or -COCH₃

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 124109, 81, 67, 43
4-Acetyl-1-methylcyclohexene 138123, 95, 81, 67, 43

Table 4: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~2930C-H (sp³) stretch
~1665C=O stretch (conjugated)
~1640C=C stretch
4-Acetyl-1-methylcyclohexene ~2920C-H (sp³) stretch
~1710C=O stretch
~1650C=C stretch

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[1] The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.[1] Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[1] For a standard ¹H NMR spectrum, data is acquired over a spectral width of approximately -5 to 20 ppm. For ¹³C NMR, a wider spectral width, typically 0 to 220 ppm, is used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. The acquired free induction decay (FID) is then subjected to Fourier transformation to obtain the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

For liquid samples, a neat spectrum is typically obtained. A drop of the liquid is placed on a salt plate (e.g., NaCl or KBr) and a second plate is placed on top to create a thin film.[2] The plates are then mounted in the sample holder of the FTIR spectrometer.[2] A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized in the heated injection port and separated on a capillary column (e.g., with a dimethylpolysiloxane stationary phase). The separated components then enter the mass spectrometer. For electron ionization (EI), the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[5]

Visualization of Structure-Spectroscopy Relationships

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the influence of substituent position on the ¹³C NMR chemical shift of the carbonyl carbon in acetylcyclohexene derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Compound Dissolution Dissolution in Deuterated Solvent (NMR) or as Neat Liquid (IR) Sample->Dissolution GC_Prep Dilution in Volatile Solvent (GC-MS) Sample->GC_Prep NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR GCMS GC-MS System GC_Prep->GCMS FID FID Acquisition NMR->FID Interferogram Interferogram Acquisition IR->Interferogram Chromatogram Chromatogram & Mass Spectra GCMS->Chromatogram FT Fourier Transform FID->FT Interferogram->FT Processing Data Processing Chromatogram->Processing FT->Processing

Caption: General workflow for the spectroscopic analysis of chemical compounds.

substituent_effect cluster_structure Substituent Position on Cyclohexene Ring cluster_shift Effect on Carbonyl ¹³C NMR Chemical Shift (δ ppm) C1 1-Acetyl (Parent) Shift_C1 ~199 C1->Shift_C1 Reference C2 2-Substituted Shift_C2 Significant Shift (Inductive/Mesomeric) C2->Shift_C2 Direct Conjugation/ Steric Effects C3 3-Substituted Shift_C3 Moderate Shift (Inductive) C3->Shift_C3 Through-bond Effects C4 4-Substituted Shift_C4 Minor Shift (Inductive) C4->Shift_C4 Through-bond Effects

Caption: Influence of substituent position on the carbonyl ¹³C NMR chemical shift.

References

A Comparative Guide to the Synthetic Routes of 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-Acetylcyclohexene is a valuable building block in organic synthesis, and its preparation can be achieved through several distinct pathways. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, with a focus on experimental data, detailed protocols, and a logical overview of the synthetic strategies.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound is often dictated by factors such as precursor availability, desired yield, and reaction conditions. The following table summarizes the quantitative data for three primary methods.

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction TimeTemperature (°C)Yield (%)
Isomerization of 1-Ethynylcyclohexanol 1-EthynylcyclohexanolPhosphorus pentoxide2.5 hoursReflux (Benzene)56-70%[1]
Friedel-Crafts Acylation Cyclohexene (B86901), Acetyl chlorideAluminum chlorideNot specifiedNot specifiedNot specified
Robinson Annulation Cyclohexanone (B45756), Methyl vinyl ketoneBase (e.g., Sodium ethoxide)Not specifiedNot specifiedNot specified

Logical Overview of Synthetic Strategies

The following diagram illustrates the relationship between the different synthetic approaches to this compound.

G Synthetic Strategies for this compound cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_product Product A 1-Ethynylcyclohexanol R1 Isomerization (Rupe Rearrangement) A->R1 B Cyclohexene R2 Friedel-Crafts Acylation B->R2 C Cyclohexanone R3 Robinson Annulation C->R3 P This compound R1->P R2->P R3->P

A flowchart of synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Isomerization of 1-Ethynylcyclohexanol (Rupe Rearrangement)

This method involves the acid-catalyzed rearrangement of a tertiary α-ethynyl alcohol.

Procedure: In a 500-mL round-bottomed flask, 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 mL of dry benzene (B151609), and 10 g of phosphorus pentoxide are combined.[1] A reflux condenser is attached, and the mixture is gently refluxed for 2.5 hours.[1] After cooling, the benzene solution is decanted from the phosphorus pentoxide, washed with a 5% sodium bicarbonate solution, and dried over anhydrous sodium sulfate.[1] The benzene is removed by distillation, and the resulting this compound is purified by vacuum distillation, yielding 22.5–28 g (56–70%) of the product.[1]

Alternative Reagents: Other acidic catalysts such as oxalic acid or 85% aqueous formic acid have also been used for this transformation.[1] The use of Dowex-50 resin in aqueous acetic acid has been reported to provide an "excellent yield".

Friedel-Crafts Acylation of Cyclohexene

This approach involves the direct acylation of cyclohexene using an acyl chloride and a Lewis acid catalyst.

General Procedure: To a cooled suspension of a Lewis acid, such as aluminum chloride, in an anhydrous solvent, cyclohexene is added. Acetyl chloride is then added dropwise while maintaining a low temperature. The reaction is stirred until completion, followed by a careful workup involving quenching with ice and acid, extraction with an organic solvent, and purification. While this is a known method, specific, reproducible high-yield protocols in peer-reviewed literature are less common than for the isomerization route.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. In the context of this compound synthesis, this would likely be a variation of the standard annulation.

Conceptual Approach: The reaction would involve the base-catalyzed Michael addition of the enolate of cyclohexanone to methyl vinyl ketone. The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to form a bicyclic intermediate, which upon dehydration, could potentially lead to a product that can be converted to this compound. However, this route typically leads to fused ring systems, and a direct, high-yield synthesis of this compound via this method is not well-documented in standard literature.

Conclusion

For the laboratory-scale synthesis of this compound, the isomerization of 1-ethynylcyclohexanol stands out as a well-documented and reliable method with good yields. The detailed experimental protocol available from Organic Syntheses provides a clear and reproducible procedure. The Friedel-Crafts acylation offers a more direct route, but specific and optimized experimental conditions with reported yields are less readily available. The Robinson annulation, while a powerful tool for ring formation, is not a straightforward or commonly cited method for the direct synthesis of this compound. The selection of the most appropriate synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, desired scale, and purification capabilities.

References

A Comparative Guide to the Synthesis of 1-Acetylcyclohexene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, achieving optimal reaction yields is a critical factor in the efficient production of target molecules. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1-Acetylcyclohexene, a valuable ketone in organic chemistry. We will delve into a well-documented experimental protocol and explore alternative synthetic routes, presenting the data in a clear, comparative format to aid in methodological selection and optimization.

Understanding Yields: The Benchmark vs. Reality

In chemical synthesis, the theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming perfect chemical reactions where all reactants are converted to product. However, the experimental yield is the actual amount of product obtained after the reaction is complete and the product has been isolated and purified. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a key indicator of a reaction's efficiency.

Discrepancies between theoretical and experimental yields are common and can be attributed to several factors, including incomplete reactions, side reactions leading to byproducts, and loss of product during workup and purification steps.

Synthesis of this compound: A Comparative Analysis

Several synthetic routes can be employed to produce this compound. Below we compare a well-established method with reported yields to other potential synthetic strategies.

Data Summary: Synthesis of this compound
Synthetic MethodStarting Material(s)Reported Experimental YieldTheoretical Yield Calculation Basis
Dehydration of 1-Ethynylcyclohexanol1-Ethynylcyclohexanol, Phosphorus pentoxide56-70%[1]Based on the 1:1 molar ratio between 1-ethynylcyclohexanol and this compound.
Friedel-Crafts Acylation (Alternative)Cyclohexene (B86901), Acetyl chloride/Acetic anhydride (B1165640)Not specified for this productBased on the 1:1 molar ratio between cyclohexene and this compound.
Diels-Alder Reaction (Alternative)1,3-Butadiene (B125203), Methyl vinyl ketoneNot specified for this productBased on the 1:1 molar ratio between the diene and dienophile.

Detailed Experimental Protocol: Dehydration of 1-Ethynylcyclohexanol

This method is a reliable procedure for the preparation of this compound with a good reported yield.[1]

Reaction: Dehydration and rearrangement of 1-ethynylcyclohexanol to this compound.

Materials:

  • 1-Ethynylcyclohexanol (0.32 mole)

  • Dry benzene (B151609) (250 ml)

  • Phosphorus pentoxide (10 g)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-ml round-bottomed flask, combine 40 g (0.32 mole) of 1-ethynylcyclohexanol, 250 ml of dry benzene, and 10 g of phosphorus pentoxide.

  • Add a boiling chip and attach a reflux condenser.

  • Gently reflux the mixture on a steam cone for 2.5 hours.

  • After cooling, decant the benzene solution from the phosphorus pentoxide.

  • Wash the benzene solution with 100 ml of 5% sodium bicarbonate solution.

  • Dry the solution over anhydrous sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Fractionally distill the residue at reduced pressure to obtain this compound. The product is collected at 85–88°C/22 mm.[1]

Alternative Synthetic Routes

While the dehydration of 1-ethynylcyclohexanol is a proven method, other classic organic reactions could be adapted for the synthesis of this compound.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of C-C bonds and the synthesis of ketones.[2][3] In principle, this compound could be synthesized by the acylation of cyclohexene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This electrophilic addition reaction would introduce the acetyl group to the cyclohexene ring. However, controlling the regioselectivity and preventing potential side reactions would be critical considerations.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4][5][6] A plausible, though less direct, approach to a precursor of this compound could involve a [4+2] cycloaddition between a suitable diene and a dienophile. For instance, the reaction of 1,3-butadiene with methyl vinyl ketone would yield 4-acetylcyclohexene. A subsequent isomerization of the double bond into conjugation with the carbonyl group would be necessary to obtain the desired this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the dehydration of 1-ethynylcyclohexanol.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 1-Ethynylcyclohexanol, Benzene, and P₂O₅ B Reflux for 2.5 hours A->B C Cool and Decant B->C D Wash with NaHCO₃ solution C->D E Dry with Na₂SO₄ D->E F Distill off Benzene E->F G Fractional Distillation (Reduced Pressure) F->G H This compound (Final Product) G->H

Workflow for the synthesis of this compound.

References

A Comparative Guide to Byproduct Characterization in 1-Acetylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the purity of intermediates is paramount. 1-Acetylcyclohexene, a valuable building block, can be synthesized through various routes, each with a unique byproduct profile. Understanding the formation and characterization of these byproducts is crucial for optimizing reaction conditions and ensuring the quality of the final product. This guide provides an objective comparison of two common synthesis methods for this compound—Friedel-Crafts acylation and the Rupe rearrangement—with a focus on their respective byproducts, supported by experimental data and detailed analytical protocols.

Comparison of Synthetic Methods and Their Byproducts

The choice of synthetic route for this compound significantly influences the types and quantities of byproducts formed. Below is a comparative overview of the Friedel-Crafts acylation of cyclohexene (B86901) and the Rupe rearrangement of 1-ethynylcyclohexanol.

FeatureFriedel-Crafts Acylation of CyclohexeneRupe Rearrangement of 1-Ethynylcyclohexanol
Main Product Yield Variable; dependent on catalyst and conditions.Up to 88% reported under optimized conditions.[1]
Primary Reactants Cyclohexene, Acetyl Chloride1-Ethynylcyclohexanol
Catalyst Lewis Acids (e.g., AlCl₃)Protic or Lewis Acids (e.g., H₂SO₄, NaHSO₄)
Identified Byproducts Positional isomers (e.g., 3-Acetylcyclohexene, 4-Acetylcyclohexene), potential for polymeric materials. Specific quantitative data is not extensively reported.Cyclohexanone, 1-Ethynylcyclohex-1-ene.[1]
Reaction Conditions Anhydrous, often at low temperatures to control reactivity.Typically requires heating; can be performed in various solvents, including near-critical water.[1]

Spectroscopic Data for Product and Byproduct Identification

Accurate identification of byproducts relies on spectroscopic analysis. The following table summarizes key ¹H NMR chemical shifts that can be used to differentiate this compound from its common isomers and byproducts.

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)
This compound ~6.9 (t, 1H, vinylic CH ), ~2.3 (s, 3H, COCH ₃), ~2.2-2.3 (m, 4H, allylic CH ₂), ~1.6-1.7 (m, 4H, CH ₂)
4-Acetylcyclohexene ~5.7 (m, 2H, vinylic CH ), ~2.5 (m, 1H, CH COR), ~2.2 (s, 3H, COCH ₃), ~1.5-2.4 (m, 6H, ring CH ₂)[2]
Cyclohexanone ~2.35 (t, 4H, CH ₂COR), ~1.8 (m, 6H, other ring CH ₂)[3][4]
1-Ethynylcyclohex-1-ene ~6.1 (m, 1H, vinylic CH ), ~2.9 (s, 1H, acetylenic CH ), ~2.1 (m, 4H, allylic CH ₂), ~1.6 (m, 4H, CH ₂)[5]

Reaction Pathways and Byproduct Formation

The mechanisms of the two primary synthetic routes dictate the potential side reactions and resulting impurities.

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation of cyclohexene involves the formation of an acylium ion which then acts as an electrophile. While the primary product is this compound, the acidic conditions can promote isomerization of the double bond within the cyclohexene ring, leading to the formation of positional isomers.

G cluster_main Main Reaction cluster_byproducts Byproduct Formation Cyclohexene Cyclohexene AcyliumIon Acylium Ion Intermediate Cyclohexene->AcyliumIon Attack AcetylChloride Acetyl Chloride + AlCl₃ Product This compound AcyliumIon->Product Deprotonation Byproduct3 3-Acetylcyclohexene Product->Byproduct3 Isomerization Byproduct4 4-Acetylcyclohexene Product->Byproduct4 Isomerization

Friedel-Crafts Acylation and Potential Isomerization.
Rupe Rearrangement Pathway

The Rupe rearrangement proceeds through the acid-catalyzed isomerization of a tertiary propargyl alcohol. The key intermediate is an enyne, which can then rearrange to the α,β-unsaturated ketone. Side reactions include dehydration and elimination, leading to different unsaturated byproducts.

G cluster_main Main Reaction cluster_byproducts Byproduct Formation Start 1-Ethynylcyclohexanol Protonated Protonated Alcohol Start->Protonated H⁺ Byproduct2 Cyclohexanone Start->Byproduct2 Alternative Pathway Enyne Enyne Intermediate Protonated->Enyne -H₂O Byproduct1 1-Ethynylcyclohex-1-ene Protonated->Byproduct1 Dehydration Product This compound Enyne->Product Rearrangement

Rupe Rearrangement and Identified Byproducts.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing synthetic methods and their outcomes.

Protocol 1: Friedel-Crafts Acylation of Cyclohexene
  • Materials: Anhydrous aluminum chloride (AlCl₃), acetyl chloride, anhydrous dichloromethane (B109758) (DCM), cyclohexene, ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of acetyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.

    • Following the formation of the acylium ion complex, add a solution of cyclohexene (1.2 eq.) in anhydrous DCM dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to quench the reaction and dissolve the aluminum salts.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Rupe Rearrangement of 1-Ethynylcyclohexanol
  • Materials: 1-Ethynylcyclohexanol, phosphorus pentoxide (P₄O₁₀), dry benzene (B151609), 5% sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • In a 500-mL round-bottom flask, combine 1-ethynylcyclohexanol (0.32 mole), 250 mL of dry benzene, and 10 g of phosphorus pentoxide.

    • Attach a reflux condenser and gently reflux the mixture on a steam bath for 2.5 hours.

    • Cool the flask and decant the benzene solution from the phosphorus pentoxide residue.

    • Wash the benzene solution with 100 mL of 5% sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the benzene by distillation at atmospheric pressure.

    • Carefully fractionally distill the residue under reduced pressure to obtain this compound. The product typically boils at 85–88°C/22 mm Hg.

Protocol 3: GC-MS Analysis of Reaction Byproducts
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of product and byproducts by integrating the peak areas in the total ion chromatogram.

Analytical Workflow

A systematic workflow is critical for the reliable characterization of byproducts.

G Start Crude Reaction Mixture SamplePrep Sample Preparation (Dilution/Extraction) Start->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Peak Integration, Library Search) GCMS->DataProcessing Identification Byproduct Identification DataProcessing->Identification Quantification Relative Quantification (% Area) Identification->Quantification NMR NMR Analysis for Structural Confirmation Identification->NMR Report Final Report Quantification->Report NMR->Report

References

Safety Operating Guide

Proper Disposal of 1-Acetylcyclohexene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-Acetylcyclohexene are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Disposal Protocol

This compound is classified as a combustible liquid and may cause skin and eye irritation.[1][2] Therefore, it must be managed as hazardous waste. The primary and recommended method of disposal is to transfer the chemical waste to an approved and licensed hazardous waste disposal company.[3] Adherence to all federal, state, and local regulations concerning hazardous waste disposal is mandatory.

Step-by-Step Disposal Procedure

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[1]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[1]

  • Respiratory Protection: If working in an area with insufficient ventilation or with the potential for aerosol generation, use a NIOSH-approved respirator.[1]

Step 2: Waste Collection and Segregation

Proper collection and segregation of this compound waste are crucial to prevent accidents and ensure compliant disposal.

  • Waste Container: Collect all this compound waste, including contaminated labware and residues, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Chemical Incompatibility: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.

Step 3: Waste Container Management

Proper management of the waste container is essential for safety and regulatory compliance.

  • Container Material: The container must be compatible with ketones. High-density polyethylene (B3416737) (HDPE) or other resistant plastic containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from heat sources, sparks, and open flames.[3]

Step 4: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with accurate information about the waste composition and quantity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Flash Point 65 °C (149 °F)[1]
Boiling Point 201-202 °C
Density 0.966 g/mL at 25 °C
Molecular Weight 124.18 g/mol

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Identify this compound Waste B Wear Appropriate PPE A->B C Select Compatible Hazardous Waste Container B->C D Segregate Liquid and Solid Waste C->D E Label Container: 'Hazardous Waste, this compound' D->E F Store in Designated, Ventilated, Secure Area E->F G Contact EHS or Licensed Disposal Contractor F->G H Arrange for Waste Pickup G->H I Proper Disposal by Approved Facility H->I

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols

Currently, there are no widely accepted and validated experimental protocols for the in-laboratory neutralization or chemical degradation of this compound for disposal purposes. The standard and safest procedure is collection and disposal by a professional hazardous waste management service. Attempting to neutralize or treat this combustible liquid without a validated protocol could result in hazardous reactions. Always consult with your institution's EHS department for guidance on chemical waste disposal.

References

Personal protective equipment for handling 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 1-Acetylcyclohexene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Chemical Properties

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling at all times.[1] It is classified as a Category 4 combustible liquid.[4]

Table 1: GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids4WarningH227: Combustible liquid[2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[2]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Clear to very slight yellow liquid[1][3]
Molecular Formula C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [2]
Flash Point 65 °C / 149 °F[1][4]
Boiling Point 201-202 °C at 760 mmHg[4]
Density 0.966 g/mL at 25 °C
Storage Class 10 (Combustible liquids)

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Area of ProtectionSpecificationRationale
Eye & Face Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]Protects against splashes and eye irritation.[1]
Skin & Body Nitrile gloves, flame-resistant lab coat, and other protective clothing to prevent skin exposure.[1][4][5]Prevents direct contact and skin irritation.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., Type ABEK filter) is required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[1]Protects against inhalation and respiratory tract irritation.[1]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is critical for safety.

  • Ventilation: Always handle this compound inside a certified chemical fume hood with adequate general or local explosion-proof ventilation.[1]

  • Safety Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher (suitable for flammable liquids) are readily accessible.

  • Ignition Sources: Before handling, remove all potential ignition sources, including heat, sparks, and open flames from the work area.[4][6]

  • Don all required PPE as specified in Table 3.

  • Dispense the required amount of the chemical from its storage container into a labeled, appropriate reaction vessel within the fume hood.

  • Keep the primary container tightly closed when not in use.[1]

  • Avoid direct contact, inhalation, and ingestion.[1]

  • After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1]

  • Remove contaminated clothing immediately and wash it before reuse.[1]

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][4]

  • Keep the container tightly closed to prevent the release of vapors.[1]

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

  • Evacuate all non-essential personnel from the spill area.

  • Remove all ignition sources immediately.[4][6]

  • Wearing full PPE, contain the spill.

  • Absorb the spill using an inert, non-combustible material like vermiculite, sand, or earth.[1]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[1][4]

  • Clean the spill area thoroughly.

  • All waste containing this compound must be treated as hazardous waste.[1][4]

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local hazardous waste regulations.[1][4]

  • Do not dispose of it down the drain.[6] Chemical waste generators are responsible for determining the correct waste classification.[1]

Emergency First Aid Protocols

Immediate action is required in case of exposure.

Table 4: First Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Chemical Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep 1. Preparation - Verify Fume Hood - Check Safety Equipment - Remove Ignition Sources ppe 2. Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handling 3. Chemical Handling (Inside Fume Hood) - Dispense Chemical - Keep Container Closed ppe->handling use 4. Use in Procedure handling->use spill Spill Response - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal handling->spill If Spill Occurs first_aid First Aid - Follow Protocol (Table 4) - Seek Medical Attention handling->first_aid If Exposure Occurs storage 5. Storage - Cool, Dry, Ventilated - Away from Incompatibles use->storage disposal 6. Waste Disposal - Collect in Labeled Container - Follow Hazardous Waste Rules use->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetylcyclohexene
Reactant of Route 2
Reactant of Route 2
1-Acetylcyclohexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.